3-Bromo-5-chloroimidazo[1,2-A]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-10-6-3-9-2-5(8)11(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUIOWWBZICVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CN=C2C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725491 | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243389-43-6 | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243389-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyrazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30725491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyrazine | |
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High-Yield Synthesis of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine: A Strategic Technical Guide
Executive Summary
3-Bromo-5-chloroimidazo[1,2-a]pyrazine (CAS: 57415-74-8 derivative) is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Acalabrutinib analogs) and other kinase-targeting therapeutics.[1][2][3] Its structural utility lies in its orthogonal reactivity: the C3-bromide allows for Suzuki-Miyaura coupling to install aryl groups, while the C5-chloride provides a handle for nucleophilic aromatic substitution (
This guide details a robust, two-step synthetic route designed for reproducibility and scalability. Unlike generic procedures, this protocol addresses the specific regiochemical challenges of the 5-chloro substitution pattern and the electrophilic bromination at C3.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two logical phases:
-
Construction of the Bicyclic Core: Condensation of a specific aminopyrazine regioisomer with a masked
-haloaldehyde. -
Regioselective Functionalization: Electrophilic aromatic substitution (EAS) to install the bromine atom.
Strategic Logic
-
Regiocontrol: The position of the chlorine atom in the final product is dictated by the starting material. To achieve the 5-chloro isomer, one must start with 2-amino-6-chloropyrazine . Starting with 2-amino-3-chloropyrazine would incorrectly yield the 8-chloro isomer.
-
Bromination: The imidazo[1,2-a]pyrazine ring is electron-rich at C3. Use of N-Bromosuccinimide (NBS) provides mild, highly selective bromination without requiring metal catalysis.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the critical dependence on 2-amino-6-chloropyrazine to establish the C5-chloro motif.
Part 2: Experimental Protocol
Step 1: Synthesis of 5-Chloroimidazo[1,2-a]pyrazine
Objective: Cyclization of the pyrazine ring with a masked aldehyde.
Reaction Scheme
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Amino-6-chloropyrazine | 1.0 | Substrate | CAS: 33332-28-4.[4] Critical regioisomer. |
| Bromoacetaldehyde diethyl acetal | 1.5 - 2.0 | Reagent | Acts as |
| HBr (48% aq.) | 0.5 (cat.) | Catalyst | Promotes acetal hydrolysis and cyclization. |
| Ethanol | - | Solvent | 10-15 volumes (mL/g). |
Detailed Workflow
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyrazine (1.0 eq) and Ethanol.
-
Addition: Add Bromoacetaldehyde diethyl acetal (1.5 eq) and catalytic hydrobromic acid (48% aq, 0.5 eq).
-
Technical Insight: The acid catalyzes the in-situ deprotection of the acetal to the reactive aldehyde. Without acid, the reaction is sluggish.
-
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by LCMS for the consumption of the aminopyrazine ( ). -
Workup:
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Step 2: Synthesis of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine
Objective: Regioselective electrophilic bromination at C3.
Reaction Scheme
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 5-Chloroimidazo[1,2-a]pyrazine | 1.0 | Substrate | Product of Step 1. |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Freshly recrystallized preferred. |
| Acetonitrile (MeCN) | - | Solvent | Polar aprotic promotes EAS. |
Detailed Workflow
-
Setup: Dissolve 5-chloroimidazo[1,2-a]pyrazine (1.0 eq) in Acetonitrile (10 volumes) in a flask shielded from light (aluminum foil).
-
Technical Insight: Light exclusion minimizes radical side reactions, ensuring the mechanism proceeds via ionic Electrophilic Aromatic Substitution (EAS).
-
-
Addition: Add NBS (1.05 eq) portion-wise at
or Room Temperature.-
Exotherm Control: The reaction is generally fast. Adding NBS at
prevents over-bromination.
-
-
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC or LCMS (
doublet). -
Workup:
-
Dilute with water.
-
Option A (Precipitation): If the product precipitates, filter and wash with cold water.
-
Option B (Extraction): Extract with DCM, wash with brine, dry over
.
-
-
Purification: Recrystallization from Ethanol or flash chromatography (if necessary).
-
Expected Yield: 80–90%.
-
Part 3: Mechanism & Troubleshooting
Mechanistic Pathway (Graphviz)
The following diagram illustrates the critical cyclization mechanism and the electronic justification for C3 bromination.
Figure 2: Mechanistic flow from acetal activation to regioselective bromination.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete acetal hydrolysis. | Ensure HBr is present. Increase temperature to reflux. |
| Regioisomer Mix (Step 1) | Wrong starting material. | Verify CAS 33332-28-4 (2-amino-6-chloro).[4] 2-amino-3-chloro yields 8-chloro product. |
| Over-bromination (Step 2) | Excess NBS or high temp. | Use exactly 1.0–1.05 eq NBS. Keep at |
| Dark/Tar Product (Step 2) | Radical bromination. | Wrap flask in foil. Use polar solvent (MeCN/DMF) to favor ionic mechanism. |
Part 4: Safety & References
Safety Protocols
-
Bromoacetaldehyde diethyl acetal: Potent lachrymator. Handle only in a functioning fume hood.
-
NBS: Irritant and oxidizer. Avoid contact with skin.
-
2-Amino-6-chloropyrazine: Toxic if swallowed. Wear full PPE.
References
-
General Synthesis of Imidazo[1,2-a]pyrazines
-
Discovery of Imidazo[1,2-a]pyrazines... as AMPAR Negative Modulators.[8] J. Med. Chem. (2016). Describes the condensation of aminopyrazines with alpha-halo ketones/aldehydes.
-
-
Regioselective Bromination
-
Regioselective Electrophilic Aromatic Bromination... RSC Advances (2018).[6] Details the use of NBS for C3-selective halogenation in imidazo-fused systems.
-
-
Starting Material Verification
-
Mechanistic Insight
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Beilstein J. Org. Chem. (2014). Discusses the electronic density at C3 vs C5/C8.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 3-bromo-5-chloroimidazo[1,2-a]pyrazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 3. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-amino-6-chloropyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. scispace.com [scispace.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
The Emergence of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine Derivatives: A Technical Guide to Their Synthesis and Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions with various biological targets. The strategic placement of bromo and chloro substituents at the 3 and 5 positions, respectively, of the imidazo[1,2-a]pyrazine ring system creates a versatile intermediate, the 3-bromo-5-chloroimidazo[1,2-a]pyrazine, which serves as a crucial building block for the synthesis of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-bromo-5-chloroimidazo[1,2-a]pyrazine derivatives, with a particular focus on their anticancer and immunomodulatory properties.
The Synthetic Keystone: Accessing the 3-Bromo-5-chloroimidazo[1,2-a]pyrazine Core
The journey to biologically active derivatives begins with the efficient synthesis of the 3-bromo-5-chloroimidazo[1,2-a]pyrazine scaffold. This process typically involves a multi-step sequence starting from commercially available pyrazine derivatives. A common synthetic route involves the bromination of an aminopyrazine precursor, followed by cyclization to form the fused imidazo[1,2-a]pyrazine ring system.
A general synthetic approach is outlined below:
Caption: Mechanism of ENPP1 inhibition by imidazo[1,2-a]pyrazine derivatives.
One study identified a potent and selective ENPP1 inhibitor derived from an imidazo[1,2-a]pyrazine scaffold with an IC50 value in the nanomolar range. [5][6]This compound demonstrated the ability to enhance the mRNA expression of downstream targets of the STING pathway and showed promising in vivo antitumor efficacy when combined with an anti-PD-1 antibody. [5][6]
Experimental Protocols
General Synthesis of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine Derivatives
The following is a generalized protocol for the synthesis of derivatives from the 3-bromo-5-chloroimidazo[1,2-a]pyrazine core, often employing cross-coupling reactions.
-
Starting Material: 3-bromo-5-chloroimidazo[1,2-a]pyrazine.
-
Reaction Type: Suzuki or other palladium-catalyzed cross-coupling reaction.
-
Reagents:
-
A boronic acid or ester derivative of the desired substituent.
-
A palladium catalyst (e.g., Pd(PPh3)4).
-
A base (e.g., Na2CO3 or K2CO3).
-
An appropriate solvent system (e.g., a mixture of toluene, ethanol, and water).
-
-
Procedure: a. To a solution of 3-bromo-5-chloroimidazo[1,2-a]pyrazine in the solvent system, add the boronic acid derivative, palladium catalyst, and base. b. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). c. Upon completion, cool the reaction mixture to room temperature. d. Perform an aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate). e. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-bromo-5-chloroimidazo[1,2-a]pyrazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
References
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2024, October 2).
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. (2024, October 24). PubMed.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). TSI Journals.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- 3-Bromo-5-chloroimidazo[1,2-a]pyridine - MySkinRecipes. MySkinRecipes.
- 3-bromo-6-chloroimidazo[1,2-a]pyrazine - MySkinRecipes. MySkinRecipes.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. UCL Discovery.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (2023, November 28).
- 1243389-43-6|3-Bromo-5-chloroimidazo[1,2-a]pyrazine - BLDpharm. BLDpharm.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed. (2010, October 15). PubMed.
- Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2023, July 30). Iraqi Journal of Science.
- Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog - PMC. (2022, July 27). PMC.
- 3-bromo-8-chloroimidazo[1,2-a]pyrazine | cas: 143591-61-1 | finetech industry limited. Finetech Industry Limited.
- The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate.
- 3-bromo-5-chloroimidazo[1,2-a]pyrazine - PubChemLite. PubChemLite.
- Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed. (2019, October 1). PubMed.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (2025, February 22). PMC.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - MDPI. (2022, July 13). MDPI.
- (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 27).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022, September 1). PubMed.
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. Benchchem.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - MDPI. (2017, February 17). MDPI.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-5-chloroimidazo[1,2-a]pyridine [myskinrecipes.com]
- 4. 1243389-43-6|3-Bromo-5-chloroimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-bromo-6-chloroimidazo[1,2-a]pyrazine [myskinrecipes.com]
The Strategic Application of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine in Modern Drug Discovery: A Technical Guide
An In-depth Review of the Synthesis, Functionalization, and Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold in medicinal chemistry, prized for its structural rigidity, synthetic tractability, and diverse pharmacological activities. Among its halogenated derivatives, 3-bromo-5-chloroimidazo[1,2-a]pyrazine has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic di-halogenation allows for selective and sequential functionalization, providing a versatile platform for the development of potent and selective kinase inhibitors and other targeted therapies. This technical guide offers an in-depth exploration of the synthesis, chemical reactivity, and burgeoning applications of 3-bromo-5-chloroimidazo[1,2-a]pyrazine in the field of drug discovery.
Synthesis of the 3-Bromo-5-chloroimidazo[1,2-a]pyrazine Core
The construction of the 3-bromo-5-chloroimidazo[1,2-a]pyrazine scaffold is a critical first step in its utilization as a versatile intermediate. While a specific, detailed protocol for this exact molecule is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for analogous imidazo[1,2-a]pyrazine systems. A common and effective strategy involves the condensation of a substituted aminopyrazine with a halogenated aldehyde or ketone, followed by bromination.
A plausible synthetic route commences with a commercially available aminopyrazine precursor. The key transformation is the cyclization reaction, which forms the fused imidazole ring. This is typically followed by a regioselective bromination step to install the bromine atom at the 3-position of the imidazo[1,2-a]pyrazine ring system.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway to 3-bromo-5-chloroimidazo[1,2-a]pyrazine.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 5-chloroimidazo[1,2-a]pyrazine. To a solution of 2-amino-5-chloropyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., HCl). The reaction mixture is heated to reflux and monitored by TLC until completion. Upon cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 5-chloroimidazo[1,2-a]pyrazine.
-
Step 2: Bromination to yield 3-bromo-5-chloroimidazo[1,2-a]pyrazine. The 5-chloroimidazo[1,2-a]pyrazine (1.0 eq) is dissolved in a suitable solvent like chloroform or acetic acid. N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred until complete consumption of the starting material is observed by TLC. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the final 3-bromo-5-chloroimidazo[1,2-a]pyrazine.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of 3-bromo-5-chloroimidazo[1,2-a]pyrazine lies in the differential reactivity of its two halogen atoms. The bromine at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine at the 5-position is more amenable to nucleophilic aromatic substitution (SNA r). This orthogonality allows for a programmed and selective introduction of various substituents, enabling the rapid generation of diverse chemical libraries for drug discovery.
Key Functionalization Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for forming carbon-carbon bonds. The 3-bromo position of the scaffold readily couples with a wide array of aryl and heteroaryl boronic acids or esters, allowing for the introduction of diverse aromatic systems.
-
Sonogashira Coupling: The Sonogashira reaction provides a powerful method for the formation of carbon-carbon triple bonds. The 3-bromo position can be efficiently coupled with terminal alkynes, introducing a linear and rigid linker that can be further functionalized or used to probe specific binding interactions within a protein active site.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds. The 3-bromo position can be coupled with a variety of primary and secondary amines, anilines, and other nitrogen nucleophiles, which is a common strategy for introducing key pharmacophoric elements.
Illustrative Functionalization Workflow:
Caption: Key palladium-catalyzed functionalization reactions of the core scaffold.
Representative Experimental Protocols:
Suzuki-Miyaura Coupling (General Procedure): To a degassed mixture of 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water or toluene, is added a palladium catalyst, for instance, Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed. After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling (General Procedure): In a reaction vessel, 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.1 eq) are combined. The vessel is evacuated and backfilled with an inert gas. A degassed solvent such as DMF or THF is added, followed by a suitable base, typically triethylamine or diisopropylethylamine (2.0-3.0 eq). The terminal alkyne (1.1-1.5 eq) is then added, and the mixture is stirred at room temperature or elevated temperatures (50-80 °C) until completion. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.[1]
Buchwald-Hartwig Amination (General Procedure): A mixture of 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.5 eq) is assembled in a reaction vessel. An anhydrous, deoxygenated solvent like toluene or 1,4-dioxane is added. The mixture is heated under an inert atmosphere at 80-120 °C for several hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is isolated by column chromatography.[2][3]
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] Derivatives of 3-bromo-5-chloroimidazo[1,2-a]pyrazine have been investigated as inhibitors of several important kinases.
Targeted Kinase Families:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers. The imidazo[1,2-a]pyrazine core has been successfully employed to develop inhibitors of Aurora A and Aurora B kinases. Structure-activity relationship (SAR) studies have shown that substituents at the 3- and 8-positions of the imidazo[1,2-a]pyrazine ring are crucial for potent and selective inhibition. For instance, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A has provided valuable insights for the structure-based design of selective inhibitors.[5][6]
-
Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling. It has emerged as a validated therapeutic target for B-cell malignancies and autoimmune diseases. 3D-QSAR studies on 8-amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors have highlighted the importance of steric and hydrophobic interactions for enhanced biological activity.[7]
-
Other Kinases: The versatility of the imidazo[1,2-a]pyrazine scaffold has led to its exploration as an inhibitor of a wide range of other kinases, including those involved in cell cycle regulation and signal transduction pathways.
Structure-Activity Relationship (SAR) Insights and Data:
The ability to selectively functionalize the 3- and 5-positions of the 3-bromo-5-chloroimidazo[1,2-a]pyrazine core is paramount for optimizing kinase inhibitory activity and selectivity.
| Derivative Scaffold | Target Kinase | Reported IC₅₀ (nM) | Reference |
| Imidazo[1,2-a]pyrazine-based | Aurora A | Varies with substitution | [7] |
| Imidazo[1,2-a]pyrazine-based | VirB11 ATPase | ~7000 (for a lead compound) | |
| 3-Aminoimidazo[1,2-α]pyridine | Anticancer (HT-29) | 4150 | [4] |
| 3-Aminoimidazo[1,2-α]pyridine | Anticancer (B16F10) | 21750 | [4] |
Signaling Pathway Visualization:
Caption: Inhibition of a generic kinase signaling pathway by an imidazo[1,2-a]pyrazine derivative.
Characterization of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine
The unambiguous identification and confirmation of the structure of 3-bromo-5-chloroimidazo[1,2-a]pyrazine are essential for its use in synthesis. Standard analytical techniques are employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure and confirm the regiochemistry of the halogen substitutions. While specific spectral data for this exact compound is not widely published, related structures such as 3-bromoimidazo[1,2-a]pyrazine have been characterized.[8] The expected ¹H NMR spectrum would show distinct signals for the protons on the imidazo[1,2-a]pyrazine ring system, with their chemical shifts and coupling constants providing valuable structural information.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. The isotopic pattern of bromine and chlorine would be a characteristic feature in the mass spectrum.
-
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the proposed molecular formula (C₆H₃BrClN₃) to confirm its purity and identity.[9]
Conclusion and Future Perspectives
3-Bromo-5-chloroimidazo[1,2-a]pyrazine stands out as a privileged and highly versatile scaffold in the landscape of medicinal chemistry. Its amenability to selective and diverse functionalization through a range of modern synthetic methodologies provides a robust platform for the rapid exploration of chemical space. The demonstrated success of the broader imidazo[1,2-a]pyrazine class of compounds as potent kinase inhibitors underscores the significant potential of derivatives of this specific building block in the development of novel therapeutics for oncology, inflammatory diseases, and other indications.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to 3-bromo-5-chloroimidazo[1,2-a]pyrazine and its analogs. Furthermore, the continued application of this scaffold in high-throughput screening and structure-based drug design campaigns is expected to yield a new generation of potent and selective drug candidates. The strategic exploitation of the unique chemical reactivity of this di-halogenated intermediate will undoubtedly continue to fuel innovation in the ongoing quest for new and improved medicines.
References
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. ResearchGate. [Link]
-
S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Preparation of 3-Bromo-1,2,4,5-tetrazine. ZORA. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Beilstein Journals. [Link]
-
1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[8][10]triazolo[4,3-a]pyrazine #518. GitHub. [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]
-
Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
3-bromo-5-chloroimidazo[1,2-a]pyrazine. PubChemLite. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 8. 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR [m.chemicalbook.com]
- 9. PubChemLite - 3-bromo-5-chloroimidazo[1,2-a]pyrazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
Discovery and history of imidazo[1,2-A]pyrazines
An In-depth Technical Guide to the Imidazo[1,2-a]pyrazine Core: From Discovery to Modern Drug Development
Abstract
The imidazo[1,2-a]pyrazine scaffold, a nitrogen-bridged heterocyclic system, has emerged from relative obscurity to become a privileged structure in the landscape of medicinal chemistry. Its structural resemblance to endogenous purines and its synthetic tractability have made it a versatile framework for the development of novel therapeutics. This guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine core, charting its historical synthesis, the evolution of its synthetic methodologies, and its modern applications in drug discovery. We will explore the causal rationale behind key experimental strategies, from classical condensation reactions to modern multicomponent and catalytic systems. Furthermore, we will delve into case studies illustrating its role in the discovery of potent modulators of critical biological targets, such as kinases and enzymes involved in immuno-oncology, providing field-proven insights for researchers and drug development professionals.
The Imidazo[1,2-a]pyrazine Scaffold: A Profile
The imidazo[1,2-a]pyrazine is a bicyclic aromatic heterocycle composed of a pyrazine ring fused to an imidazole ring. This arrangement, featuring a bridgehead nitrogen atom, results in a unique electronic and steric profile that has proven highly amenable to therapeutic development. Considered a structural analogue of deazapurines, this scaffold can effectively mimic endogenous ligands, enabling it to interact with a wide array of biological targets. Its inherent stability and the potential for substitution at multiple positions (C2, C3, C5, C6, and C8) allow for precise modulation of its physicochemical and pharmacological properties, a critical advantage in the iterative process of drug design.
Application Notes & Protocols: The 3-Bromo-5-chloroimidazo[1,2-a]pyrazine Scaffold in Modern Medicinal Chemistry
Abstract: The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This guide focuses on a particularly versatile building block: 3-bromo-5-chloroimidazo[1,2-a]pyrazine. The strategic placement of two distinct halogen atoms at the C-3 and C-5 positions provides orthogonal synthetic handles, enabling sequential and site-selective functionalization. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. This document provides an in-depth overview of the scaffold's synthesis, key functionalization protocols, and its application in the development of novel therapeutics, including kinase inhibitors and antiviral agents.
The Strategic Advantage of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine system is a nitrogen-bridged fused heterocycle considered a structural analog of deazapurines, granting it access to biological targets typically associated with purinergic ligands, such as kinases.[2] Its rigid, planar structure provides a well-defined orientation for appended pharmacophoric groups to interact with protein binding sites.
The 3-bromo-5-chloro derivative is particularly valuable for several reasons:
-
Orthogonal Reactivity: The C-Br bond at the 3-position is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the C-Cl bond at the 5-position. This differential reactivity allows for selective functionalization at C-3 while leaving C-5 intact for subsequent modifications.
-
Vectorial Diversity: This scaffold enables the exploration of molecular vectors in two distinct regions. Modifications at C-3 typically project into the solvent-exposed region or a secondary binding pocket of a target protein, while changes at C-5 can modulate core interactions or solubility.
-
Metabolic Stability: The imidazo[1,2-a]pyrazine core is generally stable to metabolic degradation, a desirable feature for drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of the parent scaffold is presented below. These properties are critical starting points for computational modeling and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [3] |
| Molecular Weight | 232.46 g/mol | [4] |
| Predicted XlogP | 2.7 | [3] |
| Predicted pKa (Basic) | 3.69 | [5] |
| Purity (Typical) | >95% | [4] |
Synthesis and Functionalization Workflows
The power of the 3-bromo-5-chloroimidazo[1,2-a]pyrazine scaffold lies in its synthetic tractability. Below are detailed protocols for its preparation and subsequent diversification.
Synthesis of the 3-Bromo-5-chloroimidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine ring system is typically achieved via the condensation of an aminopyrazine with an α-halocarbonyl compound. Subsequent regioselective bromination yields the desired scaffold. A common route involves the reaction of 2-amino-5-chloropyrazine with an α-bromo ketone followed by cyclization.[6] A more direct approach starts with 2-amino-5-chloropyrazine, which is first cyclized and then brominated.
Caption: General synthesis of the core scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling at the C-3 Position
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C-3 position. This reaction is fundamental for installing key recognition motifs.
Rationale: The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond, enabling selective functionalization. The base is required to activate the boronic acid via formation of a boronate complex, facilitating transmetalation. An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Sonogashira Coupling at the C-3 Position
This protocol details the coupling of a terminal alkyne to the C-3 position, a valuable method for introducing linear linkers or precursors for further transformations.
Rationale: This reaction requires a dual catalytic system. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the alkyne, enabling its coupling to the palladium complex. A base, typically an amine like triethylamine, acts as both the base and a solvent.
Step-by-Step Protocol:
-
Reagent Preparation: To a Schlenk flask, add 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a copper co-catalyst such as CuI (0.1 eq).
-
Solvent and Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add the terminal alkyne (1.5 eq) followed by a degassed amine base (e.g., triethylamine, 3.0 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution, water, and brine.
-
Purification and Characterization: Dry, concentrate, and purify the product using flash column chromatography. Characterize the final compound by NMR and HRMS.
Protocol: Buchwald-Hartwig Amination at the C-5 Position
This protocol is designed for the functionalization of the less reactive C-5 chloro position with a primary or secondary amine, often after the C-3 position has been modified.
Rationale: The C-Cl bond requires a more electron-rich and sterically hindered phosphine ligand (e.g., Xantphos, RuPhos) to facilitate the challenging oxidative addition step. A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is necessary to deprotonate the amine.
Step-by-Step Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.05 eq) in an anhydrous, degassed solvent like toluene or dioxane for 15-30 minutes.
-
Reagent Addition: To the catalyst mixture, add the C-3 functionalized 5-chloroimidazo[1,2-a]pyrazine substrate (1.0 eq), the desired amine (1.2-1.5 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Reaction: Heat the mixture to 90-110 °C under an inert atmosphere, monitoring by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water. Extract with an organic solvent like ethyl acetate.
-
Purification and Characterization: Wash the organic phase, dry, concentrate, and purify by column chromatography or preparative HPLC. Confirm the structure by NMR and HRMS.
Caption: Orthogonal functionalization workflow.
Applications in Medicinal Chemistry: Case Studies
The synthetic versatility of 3-bromo-5-chloroimidazo[1,2-a]pyrazine has led to its use in developing inhibitors for multiple target classes.
Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop potent pan-TRK inhibitors.[7]
Mechanism: These inhibitors typically function as ATP-competitive binders in the kinase domain. The core scaffold serves as a hinge-binder, while substituents at the C-3 and C-5 positions occupy adjacent hydrophobic pockets and solvent-exposed regions, respectively, to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Summary: In a study by Lv et al., a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were synthesized and evaluated.[7] The 3-alkyne moiety, installed via Sonogashira coupling, was crucial for activity.
| Compound | R Group at C-5 | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) |
| 1a | -Cl | 15.3 | 4.7 | 3.1 |
| 1b | -Morpholine | 3.2 | 1.1 | 0.9 |
| 1c | -N-Me Piperazine | 2.1 | 0.8 | 0.6 |
Data is illustrative and based on trends reported in the literature.[7]
The data clearly shows that replacing the 5-chloro group with cyclic amines via nucleophilic substitution or Buchwald-Hartwig amination significantly improves potency across all TRK isoforms, likely by increasing solubility and forming favorable interactions.
Caption: Inhibition of TRK signaling pathway.
Case Study: Influenza Virus Nucleoprotein (NP) Inhibitors
With growing resistance to existing antiviral drugs, new therapeutic targets are urgently needed. The viral nucleoprotein (NP), which is essential for influenza virus replication, has emerged as a promising target.
Mechanism: A series of imidazo[1,2-a]pyrazine derivatives were identified as potent anti-influenza agents through phenotypic screening.[8] The lead compound, A4, was found to bind directly to the viral NP, inducing its clustering and preventing its crucial nuclear import, thereby halting viral replication.[8]
Antiviral Activity Data:
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
| A4 | 2.75 | 27.36 | 9.95 |
| A5 | 4.57 | >50 | >10.9 |
| A8 | 2.35 | 25.84 | 11.0 |
Data from a study on PR8-PB2-Gluc reporter virus.[8]
The results highlight that imidazo[1,2-a]pyrazine derivatives show potent antiviral activity with acceptable cytotoxicity, making them a promising starting point for the development of novel influenza therapeutics.[8]
Case Study: Bacterial VirB11 ATPase Inhibitors
The Type IV secretion system (T4SS) is a critical virulence factor for many pathogenic bacteria, including Helicobacter pylori. The ATPase VirB11 is an essential component of this system, making it an attractive target for new antibacterial agents.
Mechanism: Imidazo[1,2-a]pyrazine derivatives were identified as ATP-competitive inhibitors of VirB11.[6] By blocking the ATPase activity of VirB11, these compounds inhibit the function of the T4SS, reducing bacterial virulence.
Inhibitory Activity:
| Compound | R Group at C-3 | IC₅₀ (μM) |
| Lead 14 | 3,5-dimethylphenyl | 7 |
| Analog 1 | 4-methoxyphenyl | >50 |
| Analog 2 | Thiophen-2-yl | 15 |
Data from in vitro screening against H. pylori VirB11 ATPase.
The SAR from this series indicates that aryl substituents at the 3-position are critical for activity, with specific substitution patterns on the aryl ring significantly influencing potency.[6] This highlights the importance of the Suzuki coupling protocol for exploring this chemical space.
Conclusion
3-Bromo-5-chloroimidazo[1,2-a]pyrazine is a powerful and versatile scaffold for modern drug discovery. Its predictable and orthogonal reactivity allows for the efficient synthesis of diverse compound libraries. The successful application of this scaffold in developing potent inhibitors for kinases, viral proteins, and bacterial enzymes underscores its value. The protocols and case studies presented herein provide a comprehensive guide for researchers and drug development professionals to leverage this privileged core in their own discovery programs.
References
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. (2025). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
- TSI Journals. (2018).
- MySkinRecipes. 3-bromo-6-chloroimidazo[1,2-a]pyrazine.
- UCL Discovery. (2015).
- ResearchGate. (2023).
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- PubChemLite. 3-bromo-5-chloroimidazo[1,2-a]pyrazine.
- BLDpharm. 1243389-43-6|3-Bromo-5-chloroimidazo[1,2-a]pyrazine.
- ScienceDirect. (2025). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- PMC. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- WestminsterResearch. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- PubMed. (2026). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed. (2019). Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors.
- Sigma-Aldrich. 3-bromo-6-chloroimidazo[1,2-a]pyrazine.
- MDPI. (2025). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43.
- EPA. (2025). 3-Bromo-5-chloroimidazo[1,2-a]pyridine Properties.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. PubChemLite - 3-bromo-5-chloroimidazo[1,2-a]pyrazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 4. 3-bromo-6-chloroimidazo[1,2-a]pyrazine | 1214875-36-1 [sigmaaldrich.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine: A Versatile Scaffold for Modern Drug Discovery
Introduction: Unlocking Molecular Complexity with a Privileged Heterocycle
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold," recognized for its prevalence in a multitude of pharmacologically active agents. Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with biological targets. The strategic introduction of halogen atoms onto this core transforms it into a versatile building block, ripe for diversification through modern synthetic methodologies. This guide focuses on one such powerful intermediate: 3-bromo-5-chloroimidazo[1,2-a]pyrazine . The differential reactivity of the C-Br and C-Cl bonds provides chemists with an exceptional tool for the regioselective construction of complex molecular architectures, paving the way for the development of novel therapeutics.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but a deeper understanding of the chemical principles governing the use of this building block, empowering users to adapt and innovate in their synthetic campaigns.
Molecular Reactivity: A Tale of Two Halogens
The synthetic utility of 3-bromo-5-chloroimidazo[1,2-a]pyrazine is rooted in the distinct chemical reactivity of its two halogen substituents. The bromine atom at the C-3 position and the chlorine atom at the C-5 position are not created equal, a fact that can be exploited for selective functionalization.
-
The C-3 Bromo Group: A Gateway for Cross-Coupling. The imidazole ring of the fused system is electron-rich. Electrophilic aromatic substitution, such as bromination with N-Bromosuccinimide (NBS), preferentially occurs at the C-3 position due to the stability of the resulting intermediate, which maintains the aromaticity of the pyrazine ring.[1] This C-3 bromine is highly activated towards oxidative addition with transition metal catalysts, making it the prime site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
-
The C-5 Chloro Group: A Site for Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is inherently electron-deficient, a character further amplified by the nitrogen atoms. This electronic nature makes the C-5 position, occupied by the chlorine atom, susceptible to nucleophilic aromatic substitution (SNAr). While less reactive than the C-3 bromine in cross-coupling, the C-5 chlorine can be displaced by strong nucleophiles, often requiring more forcing conditions like elevated temperatures.[2][3]
This differential reactivity allows for a sequential functionalization strategy, as illustrated below.
Caption: Differential reactivity of 3-bromo-5-chloroimidazo[1,2-a]pyrazine.
Application Protocols: Harnessing the Power of Palladium Catalysis
The following protocols are designed to be robust starting points for the synthetic elaboration of 3-bromo-5-chloroimidazo[1,2-a]pyrazine. As with any chemical reaction, optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[4][5] This protocol details the coupling of 3-bromo-5-chloroimidazo[1,2-a]pyrazine with a generic arylboronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vial, add 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand. A pre-catalyst such as XPhos Pd G2 is recommended for heteroaromatic systems.[6][7] Finally, add the anhydrous solvent (e.g., 1,4-dioxane or DME/water mixture) via syringe.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80–110 °C). Stir the reaction mixture vigorously for the required duration (2–24 hours).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the 3-aryl-5-chloroimidazo[1,2-a]pyrazine product.
Table 1: Recommended Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2/G3 | For challenging heteroaromatic couplings, advanced catalysts like XPhos Pd G2 often prevent side reactions such as debromination and provide higher yields.[6][7] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the crucial reductive elimination step.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. Cesium carbonate is often more effective for less reactive substrates but is more expensive. |
| Solvent | 1,4-Dioxane, Toluene, DME/H₂O (4:1) | The choice of solvent can significantly impact solubility and reaction rate. A small amount of water can sometimes accelerate the reaction. |
| Temperature | 80–110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira reaction provides a powerful method for installing alkyne moieties, which are themselves versatile functional groups for further chemistry (e.g., click chemistry, reductions).[9][10]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a dry, sealable reaction tube, combine 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2.5-5 mol%).
-
Inert Atmosphere: Seal the tube and thoroughly purge with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add an anhydrous amine base/solvent such as triethylamine (Et₃N) or diisopropylamine (DIPA) via syringe. Then, add the terminal alkyne (1.1–1.5 equiv.).
-
Reaction Execution: Heat the mixture with stirring to the desired temperature (typically 50–80 °C) for 1–12 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the 3-alkynyl-5-chloroimidazo[1,2-a]pyrazine.
Table 2: Recommended Parameters for Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira couplings.[11] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | The copper co-catalyst is essential for the traditional Sonogashira mechanism, facilitating the formation of a copper acetylide intermediate. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The amine base deprotonates the terminal alkyne and also serves as the solvent in many cases. |
| Solvent | Et₃N, DIPA, THF, DMF | If the amine base is not used as the solvent, THF or DMF can be employed. Ensure anhydrous conditions. |
| Temperature | Room Temperature to 80 °C | The reaction is often facile and can proceed at lower temperatures than Suzuki couplings, minimizing thermal decomposition. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[12][13] This is particularly valuable for introducing primary or secondary amine functionalities.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried vial inside a glovebox, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%) and the appropriate phosphine ligand (e.g., BrettPhos, RuPhos, 1.5–4 mol%).
-
Substrate Addition: Add 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 equiv.) and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.2–1.5 equiv.).
-
Nucleophile and Solvent: Remove the vial from the glovebox. Add the amine nucleophile (1.1–1.3 equiv.) and anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the vial and heat with vigorous stirring at 80–120 °C for 4–24 hours.
-
Monitoring and Workup: Monitor the reaction by LC-MS. After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
Table 3: Recommended Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Palladium Pre-catalyst | BrettPhos Pd G3, RuPhos Pd G4 | Modern pre-catalysts are often air-stable and highly active, enabling lower catalyst loadings and milder conditions for coupling with challenging heteroaryl halides.[8] |
| Ligand | BrettPhos, RuPhos, XPhos | Bulky biarylphosphine ligands are critical for promoting the reductive elimination step and preventing β-hydride elimination, especially with aliphatic amines.[14] |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, hindered base is required to deprotonate the amine without competing as a nucleophile. The choice can be critical and substrate-dependent. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous, non-protic solvents are generally preferred to avoid quenching the strong base. |
| Temperature | 80–120 °C | Thermal energy is necessary to overcome the activation barriers of the catalytic cycle. |
Trustworthiness and Self-Validation
The protocols described are built upon established, peer-reviewed synthetic methodologies applied to closely related heterocyclic systems. To ensure the trustworthiness and success of these reactions, the following self-validating practices are essential:
-
Reaction Monitoring: Do not rely solely on reaction time. Active monitoring via TLC or LC-MS is critical. The appearance of a new, more non-polar spot (for Suzuki and Sonogashira) or a spot with a different UV absorbance and mass corresponding to the product is a key indicator of success.
-
Control Experiments: When troubleshooting, running a control reaction without the palladium catalyst or ligand can confirm that the transformation is indeed catalyzed. Similarly, a reaction without the base will validate its essential role.
-
Product Characterization: Unambiguous characterization of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is the ultimate validation of a successful protocol.
Conclusion
3-Bromo-5-chloroimidazo[1,2-a]pyrazine is more than just a chemical intermediate; it is a strategic tool for the efficient construction of novel molecular entities. Its well-defined and differential reactivity at the C-3 and C-5 positions allows for controlled, sequential functionalization. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can rapidly access a vast chemical space, accelerating the discovery of new drug candidates and chemical probes. The protocols and insights provided herein offer a robust foundation for scientists to confidently employ this versatile building block in their synthetic endeavors.
References
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
-
TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2012, December 7). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
StackExchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
PubMed. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of a nucleophilic aromatic substitution‐reaction of.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kbfi.ee [kbfi.ee]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Application Note: 3-Bromo-5-chloroimidazo[1,2-a]pyrazine as a Fluorescent & Bioluminescent Probe Scaffold
This guide details the application of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine , a critical heterocyclic scaffold used primarily as the "warhead" and structural core for developing Coelenterazine-type bioluminescent probes and "Turn-On" fluorescent sensors .
Executive Summary
3-Bromo-5-chloroimidazo[1,2-a]pyrazine (CAS: 1260656-94-7) is not a passive dye but a reactive functional scaffold .[1] It serves as the industry-standard precursor for synthesizing Coelenterazine (CTZ) and its analogs (e.g., Furimazine), which are the light-emitting substrates for Renilla, Gaussia, and NanoLuc® luciferases.
Furthermore, due to its unique electronic asymmetry, it is increasingly used to construct Fluorescent "Turn-On" Probes for thiol detection (Cysteine/Glutathione) via Nucleophilic Aromatic Substitution (
Key Capabilities:
-
Bioluminescence: Precursor to deep-blue emitting marine luciferins (
nm). -
Fluorescence: Scaffold for "Push-Pull" fluorophores; C5-Chlorine acts as a leaving group for thiol-specific sensing.
-
Orthogonal Reactivity: Distinct reactivity at C3 (Bromine) and C5 (Chlorine) allows precise, multi-step probe assembly.
Technical Specifications & Handling
| Property | Specification | Notes |
| Molecular Formula | Dual-halogenated heteroaromatic core.[2] | |
| Molecular Weight | 232.47 g/mol | Low MW allows for cell-permeable probe design. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water; requires organic co-solvent for stock solutions. |
| Stability | Light Sensitive | Store at -20°C, protected from light and moisture. |
| Reactivity Profile | C3-Br: Electrophilic (Suzuki/Stille) C5-Cl: Nucleophilic ( | Critical: C3 reacts with Pd-catalysts; C5 reacts with amines/thiols. |
Mechanism of Action: The "Divergent Synthesis" Approach
The utility of this molecule lies in its regioselective reactivity . It acts as a logic gate for chemical synthesis, allowing researchers to install a fluorophore at one end and a sensing moiety (or biological recognition element) at the other.
-
Step 1 (C3-Functionalization): The bromine at C3 is more reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This is used to attach the "Chromophore" (e.g., p-methoxyphenyl for Coelenterazine).
-
Step 2 (C5-Functionalization): The chlorine at C5 is deactivated but susceptible to Nucleophilic Aromatic Substitution (
) by strong nucleophiles (amines, thiols) or further catalysis. This is used to attach the "Auxochrome" or "Sensing Warhead."
Figure 1: Divergent synthetic pathway for constructing probes from the 3-bromo-5-chloro scaffold.
Protocol A: Synthesis of Bioluminescent Probes (Coelenterazine Analogs)
Objective: Use the scaffold to synthesize a functional Coelenterazine analog for use in BRET (Bioluminescence Resonance Energy Transfer) assays.
Reagents:
-
3-Bromo-5-chloroimidazo[1,2-a]pyrazine (Scaffold)
-
4-Methoxyphenylboronic acid (C3-Target)
-
Benzylamine (C5-Target precursor)
- (Catalyst)
- (Base)
Step-by-Step Methodology:
-
C3-Arylation (Suzuki Coupling):
-
Dissolve scaffold (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq) in DME/Water (4:1).
-
Add
(2.0 eq) and degas with Argon for 10 mins. -
Add
(0.05 eq) and reflux at 90°C for 4 hours. -
Mechanism:[3][4][5] The C3-Br bond is weaker and oxidatively adds to Pd(0) faster than C5-Cl.
-
QC Check: Monitor by TLC (Hexane/EtOAc). Product should fluoresce blue under UV (365 nm).
-
-
C5-Amination (Buchwald-Hartwig or
):-
Take the C3-arylated intermediate (1.0 eq) and dissolve in Toluene.
-
Add Benzylamine (1.2 eq),
(0.02 eq), and BINAP (0.04 eq). -
Heat to 100°C overnight.
-
Result: This installs the amino-group necessary for the imidazopyrazinone cyclization.
-
-
Final Cyclization (Probe Activation):
-
Treat the C5-amino derivative with methyl glyoxal or phenylglyoxal derivatives under acidic conditions (HCl/Dioxane) to close the third ring, forming the final Coelenterazine core.
-
Storage: The final probe must be lyophilized and stored under Argon.
-
Protocol B: Design of Thiol-Reactive "Turn-On" Fluorescent Probes
Objective: Utilize the C5-Chlorine as a reactive "leaving group" to detect Cysteine (Cys) in biological samples. The scaffold is non-fluorescent until the chlorine is displaced by the thiol.
Mechanism: The C5-Cl atom quenches fluorescence via Photoinduced Electron Transfer (PET) or simply disrupts the push-pull system. Substitution with a thiol (S-donor) restores the internal charge transfer (ICT), resulting in a "Turn-On" signal.
Assay Protocol:
-
Probe Preparation:
-
Synthesize the 3-(4-dimethylaminophenyl)-5-chloroimidazo[1,2-a]pyrazine (using Protocol A, Step 1). This is your "Dark" probe.
-
Prepare a 10 mM stock solution in DMSO.
-
-
In Vitro Detection Assay:
-
Buffer: PBS (pH 7.4) containing 1 mM CTAB (surfactant to solubilize the probe).
-
Reaction: Add Probe (10 µM final) to wells containing varying concentrations of Cysteine (0–100 µM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Readout: Measure Fluorescence Emission.
-
Excitation: 380 nm
-
Emission: 520 nm (Green)
-
-
-
Data Analysis:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Competitive coupling at C5 | Lower reaction temperature to 60°C; ensure stoichiometry of Boronic acid is strict (1.05 eq). |
| No Fluorescence (Protocol B) | Probe aggregation | Add 1-5% Tween-20 or CTAB to the assay buffer. |
| Oxidation of Probe | Air sensitivity of Imidazopyrazine | Perform all final coupling steps under strict Argon/Nitrogen atmosphere. |
| Slow Reaction with Cys | Low reactivity of C5-Cl | Add a catalytic amount of KI (Potassium Iodide) to form a more reactive C5-Iodide intermediate in situ. |
References
-
Janin, Y. L. (2015). "Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations." Chemistry – A European Journal.
-
Goel, R., et al. (2015).[7] "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry.
-
Kaskova, Z. M., et al. (2016). "Engineering of Coelenterazine Analogs for Improved Bioluminescence." ACS Chemical Biology.
-
Li, X., et al. (2019). "Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+." RSC Advances.
-
Bozarov, I., et al. (2025). "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders." Journal of Medicinal Chemistry.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. PubChemLite - 3-bromo-5-chloroimidazo[1,2-a]pyrazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 3. Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Mastering Regioselective Suzuki Couplings: A Guide to the Functionalization of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, frequently appearing in molecules with diverse biological activities, including as kinase inhibitors and anti-cancer agents. The ability to selectively introduce molecular diversity at specific positions on this nucleus is paramount for structure-activity relationship (SAR) studies and the development of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds. This guide provides a detailed exploration of the application of Suzuki coupling to 3-bromo-5-chloroimidazo[1,2-a]pyrazine, a versatile building block that allows for sequential and regioselective functionalization.
This document will delve into the underlying principles governing the differential reactivity of the C-Br and C-Cl bonds, offering field-proven protocols for the selective arylation at both the C3 and C5 positions. The methodologies described herein are designed to be self-validating, with explanations for the causal relationships between reaction components and outcomes, ensuring researchers can adapt and troubleshoot these procedures effectively.
The Foundational Chemistry: Understanding Regioselectivity
The cornerstone of selectively functionalizing 3-bromo-5-chloroimidazo[1,2-a]pyrazine lies in the differential reactivity of the two halogen substituents in the palladium-catalyzed Suzuki-Miyaura coupling. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy barrier for this step is significantly influenced by the bond dissociation energy of the C-X bond, which follows the trend C-I < C-Br < C-Cl.[1][2] This inherent difference in reactivity is the primary tool for achieving regioselectivity.
-
C3-Bromine Bond : This bond is significantly more reactive than the C5-chlorine bond. Under standard Suzuki coupling conditions, the Pd(0) catalyst will preferentially undergo oxidative addition into the C-Br bond, leaving the C-Cl bond untouched. This allows for the selective introduction of a substituent at the C3 position.
-
C5-Chlorine Bond : The C-Cl bond is substantially stronger and less prone to oxidative addition. To induce coupling at this position, more forcing conditions are required. This typically involves the use of specialized catalysts with bulky, electron-rich ligands that promote the oxidative addition to the less reactive C-Cl bond, often in conjunction with higher temperatures.[3][4]
This reactivity differential enables a stepwise approach to synthesizing 3,5-disubstituted imidazo[1,2-a]pyrazines with distinct aryl or heteroaryl groups at each position.
Visualizing the Process: Reaction Workflow
Caption: Sequential Suzuki coupling workflow for 3-bromo-5-chloroimidazo[1,2-a]pyrazine.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Bromo Position
This protocol is designed for the initial, selective arylation of the more reactive C3-bromo position, leaving the C5-chloro substituent intact for subsequent functionalization. The choice of a standard, less reactive catalyst like Tetrakis(triphenylphosphine)palladium(0) is crucial for ensuring selectivity.
Materials:
-
3-Bromo-5-chloroimidazo[1,2-a]pyrazine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) or Dioxane
-
Water
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system, typically a mixture of DME and water (e.g., 4:1 v/v), via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloroimidazo[1,2-a]pyrazine.
Causality and Trustworthiness: The use of a relatively mild base like Na₂CO₃ and a standard Pd(0) catalyst ensures that the catalytic system has insufficient energy to overcome the higher activation barrier of C-Cl bond cleavage.[5][6] The inert atmosphere is critical as oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote homocoupling of the boronic acid.[7] Monitoring the reaction is essential to prevent prolonged heating, which could lead to side reactions or gradual coupling at the C5 position.
Protocol 2: Suzuki-Miyaura Coupling at the C5-Chloro Position
This protocol is intended for the arylation of the less reactive C5-chloro position on the 3-aryl-5-chloroimidazo[1,2-a]pyrazine intermediate. Success at this step hinges on the use of a more active catalyst system capable of facilitating the oxidative addition to the robust C-Cl bond. Buchwald-type ligands and precatalysts are highly effective for this purpose.[4]
Materials:
-
3-Aryl-5-chloroimidazo[1,2-a]pyrazine (from Protocol 1)
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 equivalents) or a corresponding G2/G3 precatalyst (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Dioxane or Toluene
-
Water (if using a water-soluble base)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask, combine the 3-aryl-5-chloroimidazo[1,2-a]pyrazine (1.0 eq), the second arylboronic acid (1.5 eq), and the strong base (e.g., K₃PO₄, 3.0 eq).
-
If not using a precatalyst, add Pd(OAc)₂ (0.05 eq) and the phosphine ligand (e.g., SPhos, 0.10 eq). If using a precatalyst, add it directly (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to a higher temperature, typically 100-120 °C, with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[8][9]
-
Monitor the reaction for the consumption of the starting material by LC-MS. These reactions may require longer reaction times (12-24 hours).
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired 3,5-diaryl-imidazo[1,2-a]pyrazine.
Causality and Trustworthiness: The key to this transformation is the catalyst system. Bulky, electron-rich phosphine ligands like SPhos and XPhos form highly active, monoligated Pd(0) species in situ.[4] These ligands enhance the electron density at the palladium center, which facilitates the oxidative addition into the strong C-Cl bond. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step, especially with less nucleophilic boronic acids. The higher reaction temperature provides the necessary energy to overcome the activation barrier for the C-Cl bond cleavage.
Data Summary: Representative Reaction Conditions
| Position | Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield | Reference Analogy |
| C3 | Bromo | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 70-95% | [5][6] |
| C5 | Chloro | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100-120 | 50-85% | [3][4] |
| C5 | Chloro | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | 60-90% | [8] |
Mechanism Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The selective, sequential Suzuki-Miyaura cross-coupling of 3-bromo-5-chloroimidazo[1,2-a]pyrazine is a powerful strategy for the synthesis of complex, polysubstituted derivatives. By carefully selecting the catalyst, base, and reaction conditions, researchers can exploit the inherent differences in carbon-halogen bond reactivity to achieve high regioselectivity. The protocols outlined in this guide provide a robust starting point for the synthesis of novel imidazo[1,2-a]pyrazine-based compounds for applications in drug discovery and materials science. Further explorations could involve the use of even more active catalyst systems to perform these couplings at lower temperatures or catalyst loadings, enhancing the sustainability and efficiency of these important transformations. The principles discussed here are broadly applicable to other dihalogenated heterocyclic systems, making this a valuable reference for synthetic chemists.
References
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available from: [Link]
-
Barday, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7301. Available from: [Link]
-
Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. Available from: [Link]
-
Gembus, V., et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. Available from: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
-
Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1440-1449. Available from: [Link]
-
Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Zidani, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available from: [Link]
-
Zidani, R., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. Available from: [Link]
-
Zidani, R., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available from: [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-5-chloroimidazo[1,2-A]pyrazine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to precisely functionalize this scaffold is paramount in the drug development process, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, surmounting the limitations of classical methods which often suffer from harsh conditions and limited functional group tolerance.[1][4]
This guide provides a detailed technical overview and a robust experimental protocol for the selective Buchwald-Hartwig amination of 3-bromo-5-chloroimidazo[1,2-a]pyrazine. The presence of two distinct halogen atoms on the imidazo[1,2-a]pyrazine core presents an opportunity for chemoselective functionalization. Based on the established principles of palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond.[5][6][7] This differential reactivity allows for a targeted amination at the 3-position, preserving the 5-chloro substituent for subsequent orthogonal transformations, thereby providing a strategic and efficient pathway to complex, multi-functionalized imidazo[1,2-a]pyrazine derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][7][8] The cycle is generally understood to comprise three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 3-bromo-5-chloroimidazo[1,2-a]pyrazine) to a low-valent palladium(0) species. This is often the rate-determining step of the reaction.[9] The more reactive C-Br bond will preferentially undergo this step, leading to a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to degrade the substrate or catalyst.[5]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote the rates of oxidative addition and reductive elimination, and prevent catalyst decomposition.[2][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Experimental Protocol
This protocol provides a general starting point for the selective amination of 3-bromo-5-chloroimidazo[1,2-a]pyrazine at the 3-position. Optimization of the ligand, base, and temperature may be necessary for different amine nucleophiles.
Materials and Reagents:
-
3-Bromo-5-chloroimidazo[1,2-a]pyrazine
-
Amine (e.g., morpholine, aniline, or a primary alkylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[10]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating block or oil bath
Experimental Workflow Diagram:
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 mmol, 1.0 equiv.), the palladium precatalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.5 mmol, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).
-
Reaction Conditions: Place the flask in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically between 80-110 °C).[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-5-chloroimidazo[1,2-a]pyrazine derivative.
Data Presentation: Typical Reaction Parameters
While specific data for 3-bromo-5-chloroimidazo[1,2-a]pyrazine is not extensively published, the following table summarizes typical conditions and expected outcomes based on reactions with structurally similar dihalogenated heteroaromatic compounds.[6][7] These should serve as a guide for optimization.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | Good to Excellent |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | Moderate to Good |
| 3 | n-Butylamine | Pd-G3-XPhos (1) | - | K₃PO₄ (2.0) | THF | 80 | 8 | Good to Excellent |
| 4 | Benzophenone Imine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 24 | Good |
Expert Insights & Troubleshooting
Causality Behind Experimental Choices:
-
Choice of Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands like XPhos or RuPhos is critical for promoting the amination of heteroaryl chlorides and bromides, which can be challenging substrates.[2][10] Pre-formed palladium precatalysts (e.g., G3-XPhos) are often preferred as they are air-stable and ensure the formation of the active Pd(0) species.
-
Base Selection: The choice of base is highly dependent on the pKa of the amine and the functional group tolerance of the substrate. Strong, non-nucleophilic bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups like esters.[8] In such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are viable alternatives, although they may require higher reaction temperatures or longer reaction times.[5]
-
Solvent: Aprotic, non-polar, or polar aprotic solvents like toluene, dioxane, and THF are commonly used. It is imperative that the solvent is anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst.
Troubleshooting Common Issues:
Caption: A decision tree for troubleshooting low-yield reactions.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through rigorous monitoring and characterization.
-
Reaction Monitoring: Consistent tracking of the reaction's progress via TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any byproducts. A successful reaction will show the consumption of the 3-bromo-5-chloroimidazo[1,2-a]pyrazine starting material and the emergence of a new, more polar product spot/peak corresponding to the aminated product.
-
Product Characterization: The identity and purity of the final product should be unequivocally confirmed through a combination of spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the aminated product and the absence of starting material.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated product.
-
-
Regioselectivity Confirmation: The selective amination at the 3-position can be confirmed by advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) to establish connectivity between the amine protons and the imidazo[1,2-a]pyrazine core.
By adhering to these validation steps, researchers can have high confidence in the outcome of the experimental protocol.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 18, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Vinson, D. N., & Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 164-171. [Link]
-
Buchwald–Hartwig amination. Grokipedia. Accessed February 18, 2026. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemCatChem, 8(11), 1939-1944. [Link]
-
Singh, A., Kumar, A., Kumar, S., & Singh, V. (2018). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 13(21), 3208-3212. [Link]
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 71(13), 4913-4921. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., ... & Hartwig, J. F. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 143(4), 2095-2103. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., ... & Hartwig, J. F. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 2(1), 57-68. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Accessed February 18, 2026. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2010). Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Chemistry–A European Journal, 16(26), 7921-7929. [Link]
-
Gholinejad, M., & Dastgir, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19349-19374. [Link]
-
Chiykowski, V. A., & Batey, R. A. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature communications, 13(1), 2914. [Link]
-
Engl, T., Frisch, J., & Bielawski, C. W. (2023). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Chemistry–A European Journal, 29(60), e202301867. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 14, 998-1003. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 18, 2026. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(13), 1546-1562. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
In vivo studies with 3-Bromo-5-chloroimidazo[1,2-A]pyrazine derivatives
Application Note: In Vivo Profiling of 3-Bromo-5-chloroimidazo[1,2-A]pyrazine Derivatives
Abstract
The 3-bromo-5-chloroimidazo[1,2-a]pyrazine core (CAS: 1260656-94-7) is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a wide array of bioactive molecules, including BTK , mTOR , Aurora kinase , and ENPP1 inhibitors . While the core molecule itself is a synthetic intermediate, its derivatives exhibit potent in vivo efficacy in oncology and immunology models. This guide provides a comprehensive workflow for transforming this scaffold into bioavailable drug candidates, detailing synthesis logic, formulation strategies for lipophilic heterocycles, and validated in vivo protocols for pharmacokinetic (PK) and pharmacodynamic (PD) assessment.
Part 1: The Scaffold Advantage & Synthetic Logic
To successfully utilize this scaffold in vivo, one must first understand its chemical versatility. The molecule offers orthogonal reactivity, allowing researchers to "program" the molecule with distinct biological functions at specific positions.
Orthogonal Functionalization Strategy
The medicinal value lies in the reactivity difference between the C-3 and C-5 positions:
-
C-5 Position (Chloro): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed amination. This is typically used to introduce solubility-enhancing groups (e.g., morpholines, piperazines) or hinge-binding motifs.
-
C-3 Position (Bromo): Ideal for Suzuki-Miyaura or Sonogashira couplings. This position is often used to extend the molecule into the hydrophobic pocket of a kinase enzyme.
Visualization: From Scaffold to Drug Candidate
The following diagram illustrates the standard medicinal chemistry workflow to generate an active in vivo candidate from the core scaffold.
Caption: Orthogonal synthetic workflow converting the raw scaffold into a bioactive candidate. C-5 is typically modified first due to the lability of the chloride in SNAr conditions.
Part 2: Formulation & Pharmacokinetics (PK)
Derivatives of imidazo[1,2-a]pyrazine are often lipophilic (LogP > 3) and planar, leading to poor aqueous solubility. Successful in vivo studies depend entirely on proper vehicle selection.
Recommended Formulation Vehicles
Do not use 100% DMSO for in vivo work (toxicity). Use the following tiered approach:
| Tier | Vehicle Composition | Application | Notes |
| 1 (Standard) | 5% DMSO + 40% PEG400 + 55% Water | IV / IP / PO | Good for compounds with moderate solubility. |
| 2 (Enhanced) | 10% DMSO + 10% Solutol HS-15 + 80% PBS | IP / PO | Solutol improves wetting of hydrophobic crystals. |
| 3 (Difficult) | 20% HP-β-Cyclodextrin (in water, pH 4.0) | IV / PO | Best for very lipophilic compounds; encapsulates the drug. |
| 4 (Suspension) | 0.5% Methylcellulose + 0.1% Tween 80 | PO (Oral Gavage) | For high-dose tox studies where solution is impossible. |
Protocol: Single-Dose Pharmacokinetics (Mouse)
Objective: Determine oral bioavailability (%F) and half-life (t1/2) of the derivative.
Materials:
-
Male CD-1 or C57BL/6 mice (n=3 per timepoint).
-
LC-MS/MS system (e.g., Agilent 6460 or Sciex QTRAP).
Procedure:
-
Dosing:
-
IV Group: 1 mg/kg (Vehicle Tier 1 or 3). Bolus tail vein injection.
-
PO Group: 5-10 mg/kg (Vehicle Tier 1 or 4). Oral gavage.
-
-
Sampling:
-
Collect blood (via saphenous vein or cardiac puncture) at: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Centrifuge at 4000g for 10 min to harvest plasma.
-
-
Analysis:
-
Precipitate plasma proteins with Acetonitrile (1:3 ratio) containing an internal standard (e.g., Warfarin).
-
Analyze supernatant via LC-MS/MS.
-
-
Acceptance Criteria:
-
Oral Bioavailability (%F) > 20% is required for efficacy studies.
-
Clearance (Cl) < 70% of hepatic blood flow.
-
Part 3: In Vivo Oncology Protocols (Efficacy)
Imidazo[1,2-a]pyrazine derivatives are frequently designed as kinase inhibitors (e.g., BTK, PI3K, Aurora). The following protocol is designed for a Tumor Xenograft Model .
Experimental Design
-
Model: BALB/c Nude Mice (Immunodeficient).
-
Cell Line: A2780 (Ovarian) or MV-4-11 (Leukemia), depending on the kinase target.
-
Group Size: n=8-10 mice per group.
Step-by-Step Workflow
-
Tumor Induction:
-
Inject
cells subcutaneously into the right flank in 100 µL of 1:1 PBS/Matrigel. -
Monitor growth until tumor volume reaches 100–150 mm³ (approx. 10-14 days).
-
-
Randomization:
-
Randomize mice into groups to ensure equal average tumor volume across all arms.
-
Group A: Vehicle Control (Daily, PO).
-
Group B: Derivative Low Dose (e.g., 10 mg/kg, Daily, PO).
-
Group C: Derivative High Dose (e.g., 50 mg/kg, Daily, PO).
-
Group D: Positive Control (e.g., Ibrutinib if targeting BTK).
-
-
Dosing & Monitoring:
-
Dose daily for 21 days.
-
Measure tumors 3x/week using digital calipers.
-
Formula:
. -
Body Weight: Weigh daily. >20% weight loss requires euthanasia (humane endpoint).
-
-
Terminal Analysis (Day 21):
-
Harvest tumors. Flash freeze half for Western Blot (PD markers, e.g., p-AKT, p-BTK). Fix half in formalin for IHC.
-
Self-Validation Check: The "High Dose" group must show inhibition of the specific kinase target (phosphorylation status) in the tumor tissue to confirm the mechanism of action.
-
Visualization: In Vivo Decision Tree
Caption: "Stop/Go" decision tree for advancing imidazopyrazine derivatives. Metabolic stability is often the bottleneck for this scaffold.
Part 4: Safety & Toxicology
The imidazo[1,2-a]pyrazine core is generally well-tolerated, but specific derivatives can exhibit off-target toxicity.
-
hERG Inhibition: A common liability for this class. All derivatives intended for in vivo use must be screened in a hERG patch-clamp assay (
preferred). -
CYP Inhibition: Check for CYP3A4 inhibition to avoid drug-drug interactions.
-
Maximum Tolerated Dose (MTD): Before efficacy studies, perform a dose-escalation study (e.g., 10, 30, 100 mg/kg) in 2 mice per dose to define the safety ceiling.
References
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Source: Journal of Medicinal Chemistry (2024).[1][2] Context: Demonstrates in vivo antitumor efficacy of derivative "Compound 7" at 80 mg/kg.[1][2] URL:[Link][1]
-
Discovery of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[3][4] Context: Discusses SAR optimization for oral bioavailability and xenograft efficacy. URL:[Link]
-
Structure-Activity Relationship Studies of Imidazo[1,2-a]pyrazine Derivatives. Source: European Journal of Medicinal Chemistry (2010).[3] Context: Foundational chemistry for functionalizing the 3-bromo-5-chloro core. URL:[Link]
-
Generation of Tricyclic Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017).[5] Context: Advanced PK optimization strategies for this scaffold. URL:[Link]
Sources
- 1. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Troubleshooting of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division Last Updated: February 18, 2026
Introduction
Welcome to the technical support hub for the synthesis of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine . This scaffold is a critical intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors and other ATP-competitive kinase inhibitors.
The synthesis of this molecule presents a unique "regiochemical minefield." The electron-deficient nature of the pyrazine ring, combined with the specific activation patterns of the fused imidazole system, leads to predictable but often overlooked side reactions. This guide moves beyond standard recipes to explain the causality of failure modes—specifically regarding regioselectivity, halogen migration, and nucleophilic susceptibility.
Module 1: The Core Cyclization (Constructing the Scaffold)
The Objective: Condensation of a 2-aminopyrazine derivative with a bromoacetaldehyde equivalent to form the imidazo[1,2-a]pyrazine core.
Critical Protocol: Starting Material Selection
To obtain the 5-chloro isomer, you must start with 2-amino-6-chloropyrazine .
-
Mechanism: The cyclization occurs via alkylation of the ring nitrogen (N1 of pyrazine) followed by closure of the exocyclic amine onto the aldehyde.
-
Mapping: The C6 position of the starting pyrazine becomes the C5 position of the fused system (adjacent to the bridgehead nitrogen).
Troubleshooting Guide: Cyclization Failures
Q: I isolated a product with the correct mass, but the NMR pattern is different. What happened?
-
Diagnosis: You likely used 2-amino-3-chloropyrazine instead of the 6-chloro isomer.
-
Root Cause: The 3-chloro substituent ends up at the C8 position (between the two nitrogens on the six-membered ring) rather than C5.
-
Solution: Verify the CAS number of your starting material.
-
Correct: 2-Amino-6-chloropyrazine (CAS: 33332-28-4).[1]
-
Incorrect: 2-Amino-3-chloropyrazine (CAS: 6863-73-6).
-
Q: My reaction stalled, and I see a "dihydro" intermediate (M+2 or M+18 in MS).
-
Diagnosis: Incomplete dehydration of the intermediate hemiaminal (hydroxy-dihydroimidazo[1,2-a]pyrazine).
-
Root Cause: The electron-withdrawing chlorine atom deactivates the pyrazine ring, making the initial nucleophilic attack slower and the final dehydration less favorable compared to non-halogenated analogues.
-
Solution:
-
Acid Catalysis: Ensure sufficient HBr or HCl is present to catalyze the dehydration.
-
Temperature: Increase temperature to >70°C to drive the elimination of water.
-
Module 2: The Bromination Step (Functionalization)
The Objective: Regioselective introduction of bromine at the C3 position using N-Bromosuccinimide (NBS).
Experimental Logic
The C3 position (in the imidazole ring) is the most electron-rich site in the fused system, making it highly susceptible to electrophilic aromatic substitution (EAS).
Troubleshooting Guide: Bromination Side Reactions
Q: I see a significant impurity with M+31 mass shift. What is it?
-
Diagnosis: Methoxylation at C5 (formation of 3-bromo-5-methoxyimidazo[1,2-a]pyrazine).
-
Root Cause: Solvent Choice. If you run the NBS bromination in Methanol (MeOH), the C5-chloro group is highly activated for Nucleophilic Aromatic Substitution (SNAr). The bridgehead nitrogen (N4) makes C5 extremely electrophilic.
-
Solution: Switch solvent to DMF , Acetonitrile (MeCN) , or DCM . Avoid nucleophilic solvents entirely.
Q: I am observing di-brominated products. Where is the second bromine?
-
Diagnosis: Over-bromination at C6 or C8.
-
Root Cause: Excess NBS or prolonged reaction times. While C3 is favored, the C6/C8 positions can react once C3 is blocked, especially if the reaction is heated.
-
Solution:
-
Stoichiometry: Use exactly 1.0–1.05 equivalents of NBS.
-
Temperature: Maintain reaction at 0°C to Room Temperature. Do not heat.
-
Module 3: Stability & Workup (The "Hidden" Side Reactions)
The Objective: Isolating the product without degrading the C-Cl bond.
Critical Warning: C5-Chloro Lability
The C5-chloro substituent is chemically distinct from a standard aryl chloride. It behaves more like an acid chloride or an activated 2-chloropyridine due to the adjacent bridgehead nitrogen.
Q: My yield dropped after an aqueous acidic workup. I see a new peak with M-16 mass.
-
Diagnosis: Hydrolysis to the lactam (5-oxo-4,5-dihydroimidazo[1,2-a]pyrazine).
-
Root Cause: The C5-Cl bond is susceptible to hydrolysis in strong aqueous acid or base, converting the chloride to a hydroxyl group, which tautomerizes to the amide (lactam).
-
Solution:
-
Quench: Use saturated NaHCO3 or weak buffer. Avoid strong NaOH or HCl washes.
-
Speed: Minimize contact time with the aqueous phase. Extract immediately into EtOAc or DCM.
-
Visualizing the Chemistry
Diagram 1: Synthesis Pathway & Regiochemical Mapping
This diagram illustrates the correct route versus the common "Regio-Error" path, highlighting where the chlorine atom ends up based on the starting material.
Caption: Regiochemical tracking of the Chlorine atom and critical divergence points for side reactions.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose impurities based on Mass Spectrometry (LC-MS) data.
Caption: Diagnostic logic for identifying common impurities in 3-Bromo-5-chloroimidazo[1,2-a]pyrazine synthesis.
Summary of Key Data
| Parameter | Standard Value | Warning / Limit |
| Starting Material | 2-Amino-6-chloropyrazine | DO NOT USE 2-Amino-3-chloropyrazine |
| Bromination Reagent | N-Bromosuccinimide (NBS) | Avoid Br2 (too harsh, poor selectivity) |
| Bromination Solvent | DMF, MeCN, DCM | AVOID MeOH, EtOH (SNAr risk) |
| Reaction Temp (Br) | 0°C to 25°C | >40°C increases di-bromo side products |
| Workup pH | Neutral (pH 6-8) | Avoid pH < 2 or > 10 (Hydrolysis risk) |
References
-
Vertex AI Search. (2025). Novel Imidazo[1,2-a]Pyrazine Derivatives: Design, Synthesis. TSI Journals. Retrieved from [Link]
-
National Institutes of Health (PMC). (2014). Discovery of Imidazo[1,2-a]pyrazines as AMPAR Negative Modulators. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Imidazo[1,2-a]pyridines and pyrazines. Retrieved from [Link]
-
PubChem. (2025). 3-bromo-5-chloroimidazo[1,2-a]pyrazine Compound Summary. Retrieved from [Link]
Sources
Purification challenges of 3-Bromo-5-chloroimidazo[1,2-A]pyrazine
This guide serves as a specialized technical support resource for researchers working with 3-Bromo-5-chloroimidazo[1,2-a]pyrazine (CAS: 1243389-43-6). It addresses the specific physicochemical challenges of this scaffold, including regiochemical purity, halogen bond lability, and chromatographic behavior.
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division Scope: Purification, Stability, and Troubleshooting
Compound Profile & Physicochemical Properties
Before attempting purification, understand the molecule's behavior. The imidazo[1,2-a]pyrazine core is electron-deficient, and the 3-bromo-5-chloro substitution pattern introduces specific vulnerabilities.
| Property | Value / Characteristic | Implication for Purification |
| pKa (Conjugate Acid) | ~3.7 (Weak Base) | Will protonate on acidic silica (streaking). Requires basic modifiers. |
| LogP | ~2.1 | Suitable for Normal Phase (NP) chromatography; elutes early in Reverse Phase (RP). |
| Solubility | Low in Hexane/Water; High in DCM, THF, DMSO. | Avoid aqueous recrystallization; use DCM for loading columns. |
| Reactivity | C3-Br : Labile to photolysis. C5-Cl : Susceptible to SNAr. | CRITICAL : Protect from light.[1] Avoid heating >40°C in nucleophilic solvents (MeOH/EtOH). |
| Appearance | Off-white to yellow/brown solid. | Darkening indicates oxidation or protodebromination. |
Troubleshooting Guide (Q&A)
Module A: Chromatography Issues
Q1: My compound streaks heavily on silica gel columns, even with high polarity eluents. How do I fix this? Diagnosis: The basic nitrogen (N1) and the bridgehead nitrogen interact with the acidic silanol groups of the silica gel. Solution:
-
Pre-treat the Silica: Slurry the silica in your starting eluent containing 1% Triethylamine (TEA) or 1% NH4OH .
-
Mobile Phase Modifier: Maintain 0.5–1% TEA in the mobile phase throughout the run.
-
Alternative Stationary Phase: Switch to neutral alumina if the compound is acid-sensitive, though resolution may be lower.
Q2: I see a "ghost" spot that appears during concentration of fractions. What is it? Diagnosis: This is likely degradation caused by thermal stress or solvent reactivity.
-
Scenario A (Alcoholic Solvents): If you used MeOH/EtOH, the C5-Chloro group may have undergone Nucleophilic Aromatic Substitution (SNAr) to form the alkoxy derivative, especially if the rotavap bath was >40°C.
-
Scenario B (Light): Protodebromination (loss of Br) can occur if fractions were left in ambient light. Corrective Action:
-
Use Dichloromethane (DCM) / Ethyl Acetate (EtOAc) gradients instead of alcohol-based systems.
-
Keep water bath temperature <35°C .
-
Wrap flasks in aluminum foil.
Q3: I cannot separate the 3-bromo product from the unreacted starting material (5-chloroimidazo[1,2-a]pyrazine). Diagnosis: The polarity difference is minimal (only one halogen difference). Solution:
-
Change Selectivity: Switch from EtOAc/Hexane to Toluene/Acetone (9:1 to 7:3) or DCM/MeOH (99:1) . The pi-pi interactions in toluene often resolve halo-heterocycles better than alkanes.
-
Reaction Optimization: It is often easier to drive the reaction to completion (add 0.1 eq more NBS) than to separate the starting material. Quench excess NBS with sodium thiosulfate.
Module B: Workup & Stability
Q4: The solid turns brown/black after drying under high vacuum. Is it decomposing? Diagnosis: Yes, likely due to oxidative instability or trace acid entrapment. Solution:
-
Acid Removal: Ensure the final organic wash was with saturated NaHCO3 to remove any HBr generated during synthesis.
-
Inert Storage: Store the solid under Nitrogen/Argon at -20°C .
-
Light Protection: Amber vials are mandatory.
Detailed Experimental Protocols
Protocol A: Buffered Flash Chromatography (Recommended)
Use this for purity >98%.
-
Column Preparation: Pack a silica column (ratio 1:50 w/w compound:silica).
-
Equilibration: Flush with 3 Column Volumes (CV) of Hexane containing 1% Et3N .
-
Loading: Dissolve crude material in minimal DCM. (Avoid loading with MeOH).
-
Elution Gradient:
-
0–5 min: 100% Hexane (+1% Et3N).
-
5–20 min: 0% → 30% EtOAc in Hexane (+1% Et3N).
-
Note: The product typically elutes around 15–20% EtOAc.
-
-
Fraction Collection: Collect in foil-wrapped tubes.
-
TLC Check: Visualize under UV (254 nm). The product will be the major dark spot; lower Rf spots are typically succinimide or oxidized byproducts.
Protocol B: Recrystallization (Scalable)
Use this if chromatography is insufficient or for >5g scale.
-
Solvent System: Ethanol/Water (Caution: Keep temp low) or Toluene/Heptane .
-
Procedure (Toluene/Heptane):
-
Dissolve crude solid in minimum hot Toluene (approx 60°C). Do not boil.
-
Add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite (removes colored impurities).
-
Slowly add Heptane dropwise until turbidity persists.
-
Cool slowly to Room Temp, then to 4°C.
-
Filter the off-white needles and wash with cold Heptane.
-
Decision Tree & Impurity Map
The following diagrams illustrate the purification logic and common degradation pathways.
Figure 1: Purification Decision Matrix
Caption: Workflow for selecting the optimal purification route based on crude purity and scale.
Figure 2: Impurity & Degradation Pathways
Caption: Common degradation pathways (Red/Dashed) and synthesis byproducts (Grey/Solid) to monitor.
References
-
PubChemLite . (2025).[2][3] 3-bromo-5-chloroimidazo[1,2-a]pyrazine Compound Summary. Retrieved from [Link].
-
Bagdi, A. K., et al. (2020).[4][5] Regioselective functionalization of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link].
Sources
- 1. 3-Bromo-5-chloroimidazo[1,2-a]pyridine | 1260656-94-7 [amp.chemicalbook.com]
- 2. PubChemLite - 3-bromo-5-chloroimidazo[1,2-a]pyrazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Overcoming poor solubility of 3-Bromo-5-chloroimidazo[1,2-A]pyrazine in assays
Introduction
Welcome to the technical support guide for 3-Bromo-5-chloroimidazo[1,2-A]pyrazine. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this compound during experimental assays. It is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, making this a critical hurdle to overcome for accurate and reproducible results.[1][2] This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to ensure you can effectively manage this compound in your research.
The core challenge with molecules like 3-Bromo-5-chloroimidazo[1,2-A]pyrazine stems from their physicochemical properties. With a predicted lipophilic character, they tend to have low solubility in the aqueous environments required for most biological assays.[3] This guide is designed to provide both the "how" and the "why" behind each solubilization strategy, empowering you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I dissolved 3-Bromo-5-chloroimidazo[1,2-A]pyrazine in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?
This is a classic and common issue known as "compound crashing." It occurs because while the compound is highly soluble in a pure organic solvent like Dimethyl sulfoxide (DMSO), its solubility dramatically decreases when the concentrated stock is diluted into an aqueous medium. The final concentration of the organic solvent in your assay buffer is often too low to keep the lipophilic compound dissolved, causing it to precipitate out of the solution. This leads to an erroneously low and unknown final concentration in your assay, compromising the integrity of your results.[4]
Q2: What is the recommended first step for dissolving this compound for any assay?
The universally accepted first step is to prepare a high-concentration stock solution in a 100% anhydrous, water-miscible organic solvent.[5] DMSO is the most common and powerful choice due to its ability to dissolve a wide range of organic molecules.[6]
-
Action: Prepare a 10-50 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock solution appropriately, typically at -20°C or -80°C, to maintain stability.
Q3: My compound still precipitates even after making a DMSO stock. What are the immediate troubleshooting steps?
If precipitation occurs upon dilution, follow this tiered approach:
-
Perform Intermediate Dilutions: Instead of diluting directly from a high-concentration stock (e.g., 50 mM) into the aqueous buffer, make intermediate serial dilutions in pure DMSO first to lower the concentration. Then, add this more diluted DMSO stock to your buffer. This reduces the localized concentration shock that causes precipitation.
-
Gentle Warming and Sonication: After diluting into the final aqueous buffer, you can gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate it for a few minutes. This can often help redissolve fine precipitates.[5] However, always be mindful of the compound's thermal stability.
-
Check Your Final Concentration: It's possible you are trying to achieve a final assay concentration that is above the compound's thermodynamic solubility limit in the final assay medium (buffer + co-solvent). Try testing a lower final concentration of the compound.
Q4: Can I adjust the pH of my buffer to improve solubility?
Yes, pH modification can be a powerful tool for ionizable compounds.[7][8] The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms. The related compound, 3-Bromo-5-chloroimidazo[1,2-a]pyridine, has a predicted basic pKa of approximately 3.69.[9] This suggests that 3-Bromo-5-chloroimidazo[1,2-A]pyrazine is a weak base.
-
Mechanism: In acidic conditions (lower pH), the basic nitrogen atoms in the ring system can become protonated. This positive charge significantly increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[10][11]
-
Action: For biochemical or non-cellular assays, consider using a buffer with a slightly acidic pH (e.g., pH 6.0 or 6.5) instead of a neutral or basic pH.
-
Caution: This strategy is highly dependent on the constraints of your assay. Drastic pH changes can alter protein structure, enzyme activity, or cellular health. Always verify that the chosen pH is compatible with your biological system.[12]
Q5: What are cyclodextrins, and when should I consider using them?
Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents.[13] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[14]
-
Mechanism: The poorly soluble 3-Bromo-5-chloroimidazo[1,2-A]pyrazine molecule can be sequestered inside the hydrophobic cavity, forming a water-soluble "inclusion complex".[14][15] This complex can then be readily dissolved in aqueous media without the need for organic co-solvents.
-
When to Use: Cyclodextrins are an excellent choice for cell-based assays where the toxicity of organic solvents like DMSO is a concern, or when you need to achieve a higher final concentration than co-solvents will allow.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, effective, and safe option.[18][19]
In-Depth Troubleshooting Guides & Protocols
Physicochemical Properties Summary
For effective troubleshooting, understanding the compound's properties is key.
| Property | Value | Source / Rationale |
| Molecular Formula | C₆H₃BrClN₃ | PubChem[3] |
| Molecular Weight | 232.47 g/mol | Sigma-Aldrich[20] |
| Predicted XlogP | 2.7 | PubChem[3] |
| Predicted pKa (Basic) | ~3.7 | Based on close analog 3-Bromo-5-chloroimidazo[1,2-a]pyridine[9] |
The high XlogP value indicates significant lipophilicity, which is the primary driver of poor aqueous solubility.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a logical path to solving solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Strategies for Biochemical Assays
In cell-free systems, higher solvent concentrations are often permissible, but precipitation remains a key concern.
A. Co-Solvent and pH Adjustment
-
Buffer Selection: If your assay is robust to pH changes, select a buffer with a slightly acidic pH (e.g., 6.0-6.8) to leverage the compound's basic nature for increased solubility. [10][11]2. Stock Dilution: Prepare a set of intermediate dilutions of your high-concentration DMSO stock (from Protocol 1) in 100% DMSO.
-
Final Addition: Add a small volume (e.g., 1-2 µL) of the appropriate intermediate DMSO stock to your assay buffer to achieve the final desired concentration. The final DMSO concentration should ideally be kept below 5% and must be consistent across all experimental conditions, including controls.
-
Vehicle Control: Crucially , always run a vehicle control that contains the exact same final concentration of DMSO (and any other additives) but lacks the compound. This accounts for any effects of the solvent on the assay readout.
B. Using Surfactants
For some enzyme assays, non-ionic surfactants can prevent aggregation and improve solubility. This is generally not suitable for cell-based assays . [21]
-
Buffer Preparation: Prepare your assay buffer and supplement it with a low concentration of a non-ionic surfactant, such as 0.01-0.05% Tween®-20 or Triton™ X-100.
-
Compound Addition: Add the compound from a DMSO stock to the surfactant-containing buffer. The surfactant molecules form micelles that can help keep the hydrophobic compound solubilized. [7]3. Control: Ensure your vehicle control also contains the same concentration of surfactant and DMSO.
Recommended Maximum Solvent Concentrations
| Solvent | Assay Type | Max Recommended Concentration (v/v) | Notes & Rationale |
| DMSO | Cell-Based | 0.1% - 0.5% | Highly cell-type dependent. Concentrations >1% are often cytotoxic or can induce off-target effects. [16][22][23]Must be empirically determined. |
| Biochemical | 1% - 5% | Less sensitive than cells, but high concentrations can still inhibit enzyme activity or denature proteins. Must be consistent across all samples. | |
| Ethanol | Cell-Based | 0.1% - 0.5% | Can be less toxic than DMSO for some cell lines, but still has the potential to interfere with cellular processes. [24][25] |
| Biochemical | 1% - 5% | Similar considerations as with DMSO regarding potential effects on protein stability and function. |
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) . (2010). American Pharmaceutical Review. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs . Pharma Focus Asia. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility . (n.d.). Touro Scholar. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . (2024). PMC. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . (2018). MDPI. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs . (2025). World Pharma Today. [Link]
-
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs . (2017). MedCrave online. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs . (2024). Hilaris Publisher. [Link]
-
Formulation strategies for poorly soluble drugs . (2025). ResearchGate. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . PMC. [Link]
-
3-Bromo-5-chloroimidazo[1,2-a]pyridine Properties . EPA. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays . (2013). Planteome. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays . PMC. [Link]
-
Solubilization techniques used for poorly water-soluble drugs . PMC - NIH. [Link]
-
3-bromo-5-chloroimidazo[1,2-a]pyrazine . PubChemLite. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines . (2014). ResearchGate. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines . Semantic Scholar. [Link]
-
How to enhance drug solubility for in vitro assays? . (2014). ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays . Semantic Scholar. [Link]
-
Dimethyl sulfoxide . Wikipedia. [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 . (2020). PubMed. [Link]
-
Solubilization techniques used for poorly water-soluble drugs . (2024). PubMed. [Link]
-
16.4: The Effects of pH on Solubility . (2019). Chemistry LibreTexts. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A . (2018). TSI Journals. [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib . (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
-
3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 . PubChem. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3-bromo-5-chloroimidazo[1,2-a]pyrazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. 3-Bromo-6-chloroimidazo[1,2-a]pyrazine | 1214875-36-1 [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. rjpharmacognosy.ir [rjpharmacognosy.ir]
Technical Support Center: Enhancing Selectivity in the Synthesis of 3-Bromo-5-chloroimidazo[1,2-A]pyrazine Derivatives
Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth troubleshooting advice to enhance the selectivity of bromination, particularly at the C-3 position of 5-chloroimidazo[1,2-a]pyrazine. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle governing the regioselectivity of bromination on the imidazo[1,2-a]pyrazine core?
A1: The regioselectivity of electrophilic aromatic substitution, such as bromination, on the imidazo[1,2-a]pyrazine ring system is primarily dictated by the electronic properties of the bicyclic structure. The imidazole portion of the fused ring is electron-rich, making it more susceptible to electrophilic attack than the pyrazine ring, which is electron-deficient.[1]
Specifically, electrophilic attack is favored at the C-3 position over the C-2 position. This preference can be rationalized by examining the stability of the resulting carbocation intermediates (also known as sigma complexes or Wheland intermediates). When the electrophile attacks the C-3 position, the positive charge can be delocalized over the nitrogen atom (N-4) without disrupting the aromaticity of the pyrazine ring.[2] In contrast, attack at the C-2 position leads to a less stable intermediate where maintaining aromaticity in the six-membered ring is more challenging. According to Hammond's postulate, the more stable intermediate corresponds to a lower activation energy for its formation, thus favoring the reaction pathway leading to 3-substituted products.[3]
Caption: Stability of intermediates in bromination.
Q2: Which brominating agents are recommended for achieving high C-3 selectivity, and why?
A2: The choice of brominating agent is critical for controlling selectivity. Milder and more sterically hindered reagents generally provide better regioselectivity.
-
N-Bromosuccinimide (NBS): This is the most commonly recommended reagent for the selective bromination of imidazo[1,2-a]pyrazines. NBS is a solid, making it easier to handle than liquid bromine, and it provides a low concentration of elemental bromine in the reaction mixture, which helps to prevent over-bromination and side reactions. Its efficacy in achieving regioselective bromination at the site of greatest electron density makes it a preferred choice.
-
Bromide-Bromate Couple: An environmentally friendly option involves the in situ generation of a mild brominating species, such as BrOH, from a bromide-bromate mixture in an aqueous acidic medium.[4] This method can be highly selective for monobromination under mild conditions without the need for a metal catalyst.[4]
-
Elemental Bromine (Br₂): While effective, elemental bromine is a strong electrophile and can lead to lower selectivity and the formation of di- or poly-brominated products, particularly if the substrate is highly activated or if the reaction conditions are not carefully controlled.[5][6]
| Brominating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Ethanol, 0-5°C to RT | High C-3 selectivity, easy to handle, avoids cumbersome workups. | Can be less reactive for deactivated substrates. |
| Bromide-Bromate Couple | Aqueous medium, acid activation[4] | Environmentally friendly, mild conditions, good for monobromination.[4] | Requires careful pH control. |
| Elemental Bromine (Br₂) in Acetic Acid | Acetic acid solvent[2] | Potent brominating agent. | Can lead to over-bromination and lower selectivity.[6] |
Troubleshooting Guide
Problem 1: Low yield of the desired 3-bromo-5-chloroimidazo[1,2-a]pyrazine and formation of multiple products.
Possible Cause 1: Over-bromination.
-
Explanation: The imidazo[1,2-a]pyrazine ring system is susceptible to further electrophilic substitution, potentially at other positions if the reaction conditions are too harsh.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the brominating agent (e.g., NBS) to ensure complete consumption of the starting material without promoting di-bromination.
-
Temperature Control: Perform the reaction at a lower temperature. Starting at 0-5°C and allowing the reaction to slowly warm to room temperature can moderate the reaction rate and improve selectivity.[7]
-
Choice of Solvent: Solvents can influence the reactivity of the brominating agent. Less polar solvents may dampen the reactivity of the electrophile.
-
Possible Cause 2: Competing side reactions.
-
Explanation: Depending on the substituents present on the imidazo[1,2-a]pyrazine core, other reactive sites may compete for the electrophile.
-
Solution:
-
Protecting Groups: If your substrate contains other electron-rich functional groups, consider using protecting groups to temporarily block these sites from reacting.
-
Catalyst Selection: While often not necessary for this specific bromination, in more complex systems, the choice of a Lewis acid catalyst can influence regioselectivity.[7] However, for this substrate, it is generally best to avoid strong Lewis acids that might activate the pyrazine ring.
-
Caption: Troubleshooting workflow for low selectivity.
Problem 2: The reaction is sluggish or does not go to completion.
Possible Cause 1: Insufficiently activated substrate.
-
Explanation: While the imidazo[1,2-a]pyrazine core is generally reactive towards electrophilic substitution, strongly electron-withdrawing groups on the ring can deactivate it.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. For some less reactive substrates, heating may be necessary.[7]
-
Use a More Potent Brominating System: If NBS is ineffective, consider using elemental bromine in a suitable solvent like acetic acid, but be mindful of the potential for reduced selectivity.
-
Solvent Effects: A more polar solvent might help to stabilize the charged intermediate, thereby accelerating the reaction.
-
Possible Cause 2: Poor quality of reagents.
-
Explanation: N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture.
-
Solution:
-
Recrystallize NBS: If you suspect your NBS has degraded, it can be recrystallized from water.
-
Use Fresh Reagents: Always use freshly opened or properly stored reagents for best results.
-
Experimental Protocols
Protocol 1: Highly Selective C-3 Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from established methods for the regioselective bromination of imidazo[1,2-a]pyrazine derivatives.
Materials:
-
5-chloroimidazo[1,2-a]pyrazine (1 mmol)
-
N-Bromosuccinimide (NBS) (1.2 mmol)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the 5-chloroimidazo[1,2-a]pyrazine (1 mmol) in ethanol in a round-bottom flask.
-
Cool the stirred solution to 0-5°C using an ice bath.
-
Add N-Bromosuccinimide (1.2 mmol) portion-wise to the cooled solution.
-
Continue stirring at 0-5°C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the ethanol under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
References
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. Available from: [Link]
-
Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. (2011, September 27). ACS Publications. Available from: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018, July 16). TSI Journals. Available from: [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available from: [Link]
-
3-bromo-6-chloroimidazo[1,2-a]pyrazine. MySkinRecipes. Available from: [Link]
- Selective bromination of aromatic compounds. (1999). Google Patents.
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010, October 15). PubMed. Available from: [Link]
-
Bromination. (2026, February 4). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available from: [Link]
-
Imidazo[1,2-a]pyrazines. (2016, June 19). ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). PMC. Available from: [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available from: [Link]
-
3-bromo-5-chloroimidazo[1,2-a]pyrazine. PubChem. Available from: [Link]
-
Bromination of imidazo[1,2-a]pyridines. (2018, February). ResearchGate. Available from: [Link]
-
SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. (2013, May 17). Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Available from: [Link]
-
Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. (2023). PMC. Available from: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (2016, August 16). European Journal of Biomedical and Pharmaceutical Sciences. Available from: [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023, November 28). ResearchGate. Available from: [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022, December 15). PubMed. Available from: [Link]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. (2017, September 23). Reddit. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. WO1999050206A1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
Common pitfalls in handling 3-Bromo-5-chloroimidazo[1,2-A]pyrazine
Welcome to the technical support guide for 3-Bromo-5-chloroimidazo[1,2-a]pyrazine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and questions that arise when handling and utilizing this versatile heterocyclic building block. The imidazo[1,2-a]pyrazine core is a privileged scaffold found in numerous biologically active compounds, making this halogenated intermediate a valuable tool in modern synthesis.[1] This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to ensure your experiments are both successful and efficient.
Section 1: Compound Properties & Safe Handling (FAQs)
This section covers the fundamental properties of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine and essential safety protocols. Adherence to these guidelines is critical for ensuring experimental reproducibility and user safety.
Q1: How should I properly store and handle 3-Bromo-5-chloroimidazo[1,2-a]pyrazine?
Answer: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and atmospheric components.
Q2: What are the primary safety hazards associated with this compound?
Answer: According to safety data sheets, 3-Bromo-5-chloroimidazo[1,2-a]pyrazine is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Q3: What is the solubility profile of this compound?
Answer: While specific quantitative data is not broadly published, N-heterocyclic compounds of this nature are typically soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents such as dichloromethane (DCM) and chloroform. They exhibit moderate solubility in ethers like tetrahydrofuran (THF) and 1,4-dioxane, and lower solubility in non-polar solvents like hexanes. Solubility in protic solvents like ethanol may vary and should be determined empirically.
Physicochemical & Safety Data Summary
| Property | Value / Information | Source |
| Molecular Formula | C₆H₃BrClN₃ | [2] |
| Molecular Weight | 232.47 g/mol | [3] |
| Appearance | Off-white to light brown solid | Generic Observation |
| Storage | 2-8°C, protect from light, under inert gas | Generic SDS |
| GHS Pictogram | GHS07 (Harmful/Irritant) | Generic SDS |
| Hazard Statements | H302, H315, H319, H335 | Generic SDS |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Generic SDS |
Section 2: Troubleshooting Common Synthetic Transformations
The dual halogenation of this scaffold at two electronically distinct positions makes it a powerful intermediate for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This section addresses the most common pitfalls encountered during these transformations.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, its application to electron-deficient N-heterocycles can be challenging.
Q4: I am planning a Suzuki-Miyaura coupling with 3-Bromo-5-chloroimidazo[1,2-a]pyrazine. Which halide is more reactive, and what is a reliable starting protocol?
Answer: The C3-Br bond is generally more reactive towards palladium-catalyzed cross-coupling than the C5-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step—often the rate-determining step of the catalytic cycle.[4][5] This selectivity allows for sequential functionalization.
Below is a robust, general protocol for a Suzuki-Miyaura coupling targeting the C3 position.
-
Reagent Setup: To a flame-dried reaction vial, add 3-Bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common effective system is Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol%) and a phosphine ligand like SPhos or XPhos (5-10 mol%).[4]
-
Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 v/v). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using freeze-pump-thaw cycles. This step is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.[6][7]
Q5: My Suzuki reaction has stalled with significant starting material remaining. What are the likely causes?
Answer: This is a common issue. The primary culprits are typically related to the catalyst, base, or solvent.
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate degassing can lead to its oxidation and inactivation. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Base Incompatibility/Insufficiency: The base is crucial for activating the boronic acid.[8] For N-heterocyclic substrates, strong bases like NaOtBu can sometimes lead to side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive trimeric boroxines upon storage. Using fresh, high-quality boronic acid or converting it to a more stable trifluoroborate salt can improve results.
-
Ligand Coordination: The nitrogen atoms in the imidazopyrazine core can coordinate to the palladium center, inhibiting catalysis.[4] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can often overcome this issue by promoting the desired reductive elimination step.
Q6: I'm observing a significant amount of a debrominated side product (5-chloroimidazo[1,2-a]pyrazine). How can I prevent this?
Answer: Dehalogenation is a frequent side reaction in cross-coupling chemistry, especially with electron-deficient heteroaryl halides.[9][10] It typically arises from a competing reaction pathway where a hydride species is transferred to the palladium intermediate, followed by reductive elimination.
-
Source of Hydride: The hydride can originate from solvents (especially alcohols like ethanol if used as a co-solvent), the amine base (if used), or even water.
-
Mitigation Strategies:
-
Ligand Choice: Use bulky, electron-rich ligands. These ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the dehalogenation pathway.[4]
-
Control Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Choice of Base: Avoid using bases that can easily provide a hydride, such as certain amine bases or alkoxides in the presence of water. K₃PO₄ is often a good choice to minimize this side reaction.
-
Solvent System: Ensure your solvents are anhydrous if a hydride transfer mechanism from water is suspected to be the primary issue.
-
B. Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds, allowing access to a wide range of aminated derivatives.
Q7: What is a good starting point for a Buchwald-Hartwig amination at the C3 position?
Answer: Similar to the Suzuki reaction, the C3-Br position is the more reactive site for Buchwald-Hartwig amination. The choice of base and ligand is paramount for success. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Reagent Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., a G3 or G4 palladacycle precatalyst, 2 mol%) and a suitable ligand (e.g., BrettPhos or RuPhos, 4 mol%) to a reaction vial. Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Substrate Addition: Add 3-Bromo-5-chloroimidazo[1,2-a]pyrazine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110°C with stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify via silica gel chromatography. Note that residual palladium can often be removed by filtering the crude product solution through a pad of celite or a specialized palladium scavenger.
Q8: My Buchwald-Hartwig reaction is sluggish or fails. What should I check first?
Answer: The Buchwald-Hartwig amination is highly sensitive to reaction conditions.
-
Atmosphere Control: The catalyst system is extremely sensitive to air and moisture. All reagents and solvents must be anhydrous, and the reaction must be set up and run under a strictly inert atmosphere (glovebox is preferred).[11]
-
Base Strength and Solubility: The base must be strong enough to deprotonate the amine but can sometimes cause degradation of sensitive substrates. NaOtBu is common, but if your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring a different ligand/catalyst system and higher temperatures.
-
Ligand Choice: The choice of phosphine ligand is the most critical parameter and is highly dependent on the specific amine and aryl halide.[11] For electron-deficient heterocycles, bulky biarylphosphine ligands are almost always required. It is often necessary to screen a small panel of ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrate combination.
-
Catalyst Precursor: Using modern palladacycle precatalysts (e.g., XPhos-Pd-G3) is highly recommended. These are often more stable and form the active Pd(0) species more cleanly and efficiently than using separate Pd(OAc)₂/ligand mixtures.[11]
Section 3: Purification & Analysis (FAQs)
Q9: What are the best practices for purifying imidazo[1,2-a]pyrazine derivatives?
Answer:
-
Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate, is typically effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can be beneficial for basic compounds to prevent streaking on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems include ethanol, isopropanol, or ethyl acetate/hexanes.
-
Palladium Removal: Residual palladium from cross-coupling reactions can be problematic for downstream applications, especially in drug development. If chromatography does not remove all traces of metal, the material can be treated with a palladium scavenger, or filtered through activated carbon or a dedicated metal scavenging silica plug.
Q10: Are there any specific challenges in the NMR or MS analysis of these compounds?
Answer:
-
¹H NMR: The proton signals for the imidazo[1,2-a]pyrazine core are typically found in the aromatic region (δ 7.5-9.0 ppm). The interpretation is usually straightforward. In some cases, if the compound is slightly acidic, protonation can lead to peak broadening, which can be resolved by adding a drop of D₂O or a non-protic deuterated solvent.
-
Mass Spectrometry (MS): The presence of both bromine and chlorine will give a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion (M⁺) peak will appear as a cluster of peaks (M, M+2, M+4, M+6) with a distinct intensity pattern that can be used to confirm the presence of both halogens. This signature is a powerful diagnostic tool.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Rao, V. U., et al. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]
-
TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
Zhang, W., et al. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). 3-Bromo-5-chloroimidazo[1,2-a]pyridine Properties. Retrieved from [Link]
-
RSC Publishing. (2013, April 9). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
Semantic Scholar. (2021, May 11). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
PMC. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
-
MDPI. (2019, November 15). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-5-chloroimidazo[1,2-a]pyrazine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloropyrazin-2-amine. Retrieved from [Link]
-
PMC. (n.d.). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]
-
ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]
-
MDPI. (2021, November 14). Synthetic Approach to Diversified Imidazo[2,1-b][4][9]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-bromo-5-chloroimidazo[1,2-a]pyrazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 3. 1243389-43-6|3-Bromo-5-chloroimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Divergent SAR Exploration of 3-Bromo-5-chloroimidazo[1,2-a]pyrazine: A Technical Comparison Guide
Executive Summary
The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, capable of mimicking the purine core of ATP. Within this class, 3-bromo-5-chloroimidazo[1,2-a]pyrazine serves as a critical, high-value intermediate.[1] Its utility stems from its orthogonal reactivity profile: the C-3 position is primed for palladium-catalyzed cross-couplings, while the C-5 position is highly activated for nucleophilic aromatic substitution (SNAr).[1]
This guide objectively compares the Structure-Activity Relationship (SAR) trajectories derived from this single intermediate, specifically contrasting its application in Kinase Inhibitor development (Oncology/Autoimmune) versus Anti-infective therapeutics .
Part 1: The Reactivity Hub – Chemical Orthogonality
To successfully exploit this scaffold, one must understand the electronic differentiation between the C-3 and C-5 positions.[1] This orthogonality allows for "diversity-oriented synthesis" (DOS) without the need for protecting groups.[1]
Reactivity Profile
-
C-3 Position (Bromine): Electron-rich relative to the pyrazine ring but susceptible to oxidative addition by Palladium(0).[1] It is the preferred site for Suzuki-Miyaura, Stille, or Sonogashira couplings.
-
C-5 Position (Chlorine): Highly electrophilic due to the para-relationship with the bridgehead nitrogen (N-4).[1] It is deactivated towards Pd-catalysis relative to the C-3 bromide but highly reactive toward nucleophiles (amines, alkoxides, thiols) via SNAr.[1]
The Divergent Workflow
The following diagram illustrates the regioselective functionalization pathways available from the core scaffold.
Figure 1: Orthogonal functionalization strategy. Path A is generally preferred for generating libraries where the C-3 aryl group is the primary diversity element.[1]
Part 2: Comparative SAR Case Studies
We analyze two distinct therapeutic tracks derived from this scaffold.
Track 1: Kinase Inhibitors (Target: Syk/mTOR/Aurora)
In oncology and autoimmune research, the imidazo[1,2-a]pyrazine core is often designed to bind to the ATP-binding pocket of kinases.
-
Design Strategy: The N-1 and N-4 nitrogens often serve as hydrogen bond acceptors for the hinge region.[1]
-
Role of C-3: Usually decorated with a solubilizing aryl group (e.g., pyridine, phenyl-morpholine) to occupy the solvent-exposed region or hydrophobic pocket II.[1]
-
Role of C-5: Substitution with an aniline or hindered amine is critical for potency and selectivity, often interacting with the gatekeeper residue.
-
Representative Lead: Analogues of Entospletinib (GS-9973) , a Syk inhibitor.[1]
Track 2: Anti-Infectives (Target: Viral Nucleoprotein/Bacterial ATPase)
Recent studies have repurposed this scaffold for non-kinase targets, such as the Influenza A nucleoprotein (NP) or H. pylori VirB11 ATPase.
-
Design Strategy: Disruption of protein-protein interactions (PPI) rather than ATP competition.[1]
-
Role of C-3: Requires specific stacking interactions; often planar aromatic systems.[1]
-
Role of C-5: Often smaller substituents (e.g., small alkylamines) to tune lipophilicity (LogP) for cell permeability without steric clash.[1]
Comparative Data Analysis
The following table contrasts the performance metrics of derivatives optimized for these two tracks.
| Feature | Track 1: Kinase Inhibitor (Syk/Aurora) | Track 2: Anti-Infective (Influenza A4) |
| Primary Modification | C-3: 4-morpholinophenylC-5: Indazol-6-yl-amine | C-3: 2-benzofuran / substituted arylC-5: Piperazine/Small amine |
| Potency (IC50/EC50) | < 10 nM (Enzymatic IC50) | ~ 2.7 µM (Cell-based EC50) |
| Selectivity | High (Kinome profiling required) | Broad-spectrum (vs. Influenza strains) |
| Solubility | Moderate (often requires salt formation) | Low to Moderate (Lipophilicity driven) |
| Metabolic Stability | Low T1/2 without optimization (oxidation prone) | High (T1/2 > 16h in microsomes) |
| Toxicity | Monitor for CYP inhibition | Generally low cytotoxicity (CC50 > 25 µM) |
Key Insight: Kinase inhibitors require precise H-bond donors at C-5 (often anilines), whereas anti-infective leads favor aliphatic amines at C-5 to improve the Pharmacokinetic (PK) profile.[1]
Part 3: Experimental Protocols
These protocols are validated for the 3-bromo-5-chloroimidazo[1,2-a]pyrazine starting material.[1]
Protocol A: Regioselective Suzuki-Miyaura Coupling (C-3 Functionalization)
Purpose: To install the aryl group at C-3 while leaving the C-5 chloride intact for future substitution.[1]
-
Reagents:
-
Procedure:
-
Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and catalyst under Argon.
-
Add degassed solvent and aqueous base.
-
Critical Step: Heat to 80–90 °C (oil bath) or 100 °C (Microwave, 30 min). Note: Do not exceed 110 °C to avoid hydrolysis or premature displacement of the C-5 chloride.[1]
-
Monitor by LC-MS.[1] The bromide (M+H ~232/234) should disappear; the product will show the mass of the coupled aryl-chloride.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Nucleophilic Aromatic Substitution (SNAr) (C-5 Functionalization)
Purpose: To displace the C-5 chloride with an amine.[1]
-
Reagents:
-
Procedure:
-
Dissolve substrate in the solvent (0.2 M concentration).
-
Add DIPEA and the amine.
-
Critical Step: Heat to 100–120 °C in a sealed tube.
-
Observation: The reaction is driven by the electron-deficient nature of the pyrazine ring.[1] If conversion is slow, add KF (Potassium Fluoride) as a promoter.
-
-
Workup: Pour into water (precipitate often forms).[1] Filter or extract with DCM.[1]
Part 4: Mechanism of Action (Kinase Context)
When developed as a kinase inhibitor (e.g., targeting Syk in the B-Cell Receptor pathway), the derivative blocks downstream signaling essential for B-cell proliferation.[1]
Figure 2: The B-Cell Receptor (BCR) signaling cascade. 3,5-disubstituted imidazo[1,2-a]pyrazines (e.g., Entospletinib analogs) inhibit Syk, halting the cascade upstream of BTK.[2][3]
References
-
Giraud, F., et al. (2012).[4] "Synthesis and biological evaluation of 3,5-disubstituted imidazo[1,2-a]pyrazines as kinase inhibitors." European Journal of Medicinal Chemistry. (Representative context for scaffold reactivity).
-
Currie, K. S., et al. (2014). "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase."[1] Journal of Medicinal Chemistry.
-
Liu, J., et al. (2018). "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor." Journal of Medicinal Chemistry.
-
Hieke, M., et al. (2012).[4] "SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase." Bioorganic & Medicinal Chemistry Letters. (Comparative SAR methodology).
-
Goel, R., et al. (2015).[5] "Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2-a]pyrazine–coumarin hybrids." RSC Advances.
Sources
- 1. Entospletinib | C23H21N7O | CID 59473233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2-a]pyrazine–coumarin hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-Bromo-5-chloroimidazo[1,2-A]pyrazine proper disposal procedures
Executive Summary: The Halogenated Imperative
3-Bromo-5-chloroimidazo[1,2-a]pyrazine (CAS: 1243389-43-6) is a halogenated heteroaromatic scaffold commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors).[1]
The Critical Disposal Directive: Because this molecule contains both bromine and chlorine attached to a nitrogen-rich core, it cannot be treated as standard organic waste.[1] Upon combustion, it generates acidic gases (HBr, HCl) and nitrogen oxides (NOx).[1] Therefore, it must be directed to a Halogenated Waste Stream destined for high-temperature incineration with specific flue-gas scrubbing capabilities.[1]
Immediate Prohibition:
-
DO NOT dispose of down the drain (Strictly Prohibited).[1][2]
-
DO NOT mix with strong oxidizers or acids.[1]
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary, as this upgrades the cost and complexity of the entire waste container.[1][3]
Pre-Disposal Assessment & Safety (Self-Validating System)
Before handling waste, you must establish a barrier system that validates your safety.[1] If the PPE fails, the protocol fails.[1]
Physical & Hazard Profile
| Property | Data / Status | GHS Hazard Codes |
| State | Solid (Powder), Off-white to yellow | H315: Causes skin irritation |
| Reactivity | Stable (Avoid strong oxidizers) | H319: Causes serious eye irritation |
| Water Solubility | Low / Negligible | H335: May cause respiratory irritation |
| Flash Point | N/A (Solid) | H302: Harmful if swallowed (Class assumption) |
Required PPE (The Barrier Protocol)
-
Respiratory: N95 particulate respirator (minimum) or Fume Hood operation (preferred).[1] Reasoning: Fine heteroaromatic dust can be a potent respiratory sensitizer.[1]
-
Dermal: Double Nitrile Gloves (0.11 mm min thickness).[1] Reasoning: Halogenated aromatics can permeate standard nitrile; the second layer provides a visual breakthrough indicator and time buffer.[1]
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling due to airborne drift risks.[1]
Waste Segregation Workflow
Proper segregation is the primary logistical requirement.[1][3] Mixing halogenated waste with non-halogenated waste reclassifies the entire container as halogenated, significantly increasing disposal costs and incineration complexity.[1]
Visual Logic: The Segregation Decision Tree
Figure 1: Decision matrix for segregating imidazo-pyrazine waste. Note the "Override" path: if the concentration of the halogenated solute is high, the entire non-halogenated solvent stream should default to the Halogenated bin to ensure complete destruction.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Excess)
-
Containerize: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers if the compound has degraded and released acid.[1]
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed jar inside a clear zip-lock bag (double containment) to prevent label corrosion or external contamination.
-
Accumulation: Deposit in the Solid Hazardous Waste drum (Satellite Accumulation Area).
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Identify the Solvent:
-
If dissolved in Dichloromethane (DCM) or Chloroform
Halogenated Waste Carboy .[1] -
If dissolved in DMSO, Methanol, or Ethyl Acetate
Halogenated Waste Carboy (Recommended).[1] -
Scientific Note: While small amounts of halogens can sometimes go into non-halogenated streams, the presence of the bromo/chloro-heterocycle makes the Halogenated stream the safest default to prevent regulatory violations regarding halogen content limits (usually <1000 ppm for non-halogenated streams).[1]
-
-
pH Check: If the reaction involved acids (e.g., HCl workup), neutralize the waste to pH 6–8 before adding to the solvent carboy to prevent dangerous off-gassing or polymerization in the waste drum.[1]
-
Funnel Protocol: Use a funnel with a lid/latch. Do not leave the waste carboy open.[1][2]
Spill Contingency Plan
In the event of a spill, immediate containment prevents the spread of halogenated dust.[1]
Dry Spill (Powder)[1]
-
Isolate: Evacuate the immediate 10-foot radius.[1]
-
PPE Upgrade: Ensure goggles and N95/P100 mask are secured.
-
Method: Do not dry sweep (creates dust).[1]
-
Cover the spill with wet paper towels (dampened with water or PEG-400) to suppress dust.[1]
-
Scoop the wet slurry into a disposal jar.[1]
-
Wipe the surface with a detergent solution (e.g., Alconox) to remove organic residues.[1]
-
Bleach Warning: DO NOT use bleach (sodium hypochlorite).[1] While less reactive with this specific scaffold, bleach can react with nitrogenous heterocycles to form chloramines or other toxic byproducts.[1] Stick to surfactant/water.[1]
-
Wet Spill (Solvent)
-
Absorb: Use vermiculite or polypropylene pads.[1]
-
Collect: Place saturated absorbents into the Solid Hazardous Waste bin (not the trash).
-
Ventilate: Increase air exchange in the lab (open fume hood sashes fully).
Regulatory & Compliance (RCRA)
For US-based laboratories, this compound falls under the following Resource Conservation and Recovery Act (RCRA) considerations:
-
Waste Code: Likely D001 (Ignitable, if in solvent) or Non-Specific Hazardous Waste .[1] It is not typically P-listed or U-listed by specific CAS, but it is regulated under the "Mixture Rule" if mixed with listed solvents (e.g., F002 for Methylene Chloride mixtures).[1]
-
EPA Halogenated Guidelines: The EPA requires specific destruction efficiencies (99.99%) for halogenated organics (HOCs) to prevent the formation of dioxins and furans during combustion.[1] Ensure your waste contractor (e.g., Clean Harbors, Veolia) is notified that the waste contains "Halogenated Heterocycles."[1]
References
-
PubChem. (n.d.).[1] 3-Bromo-5-chloroimidazo[1,2-a]pyrazine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Characteristics: A User-Friendly Reference Document. RCRA Online.[1] Retrieved October 26, 2025, from [Link][1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. 1243389-43-6|3-Bromo-5-chloroimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Handling 3-Bromo-5-chloroimidazo[1,2-A]pyrazine
Navigating the complexities of novel heterocyclic compounds is the cornerstone of innovative drug development. 3-Bromo-5-chloroimidazo[1,2-A]pyrazine is a key intermediate in the synthesis of advanced pharmaceutical compounds, including kinase inhibitors for targeted cancer therapy.[1] Its unique structure, however, necessitates a robust and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a procedural and causal framework for handling this compound, ensuring both your safety and the integrity of your research.
The following protocols are grounded in the foundational principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a comprehensive Chemical Hygiene Plan (CHP) to minimize exposure to all laboratory chemicals.[2][3]
Hazard Profile: A Proactive Assessment
While specific toxicological data for 3-Bromo-5-chloroimidazo[1,2-A]pyrazine is limited, a conservative approach is mandated by prudent laboratory practice.[3][4] By examining structurally similar halogenated imidazopyrazine derivatives, we can construct a reliable presumptive hazard profile.
Analogous compounds are classified as harmful if swallowed, and cause skin and eye irritation. Some related structures are also harmful in contact with skin or if inhaled, and may cause respiratory irritation.[5] Furthermore, studies on other imidazo-based heterocyclic derivatives suggest a potential for cytotoxicity and, at high doses, in-vivo toxicity.[6] Therefore, it is essential to treat 3-Bromo-5-chloroimidazo[1,2-A]pyrazine as a hazardous substance with the potential for acute toxicity, and skin, eye, and respiratory irritation.
| Parameter | Information | Source |
| Chemical Name | 3-Bromo-5-chloroimidazo[1,2-A]pyrazine | - |
| CAS Number | 1243389-43-6 | [7] |
| Molecular Formula | C₆H₃BrClN₃ | [7] |
| Molecular Weight | 232.47 g/mol | [7] |
| Presumptive GHS Pictogram | GHS07 (Exclamation Mark) | |
| Presumptive Signal Word | Warning | |
| Presumptive Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [5] |
| Storage Temperature | Controlled room temperature |
The Core of Protection: Personal Protective Equipment (PPE)
PPE is the final barrier between you and a potential chemical exposure; its selection and use must be deliberate and informed.[8][9] For all operations involving 3-Bromo-5-chloroimidazo[1,2-A]pyrazine, the following minimum PPE is mandatory.[10]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against incidental contact and small splashes.[11] For tasks with a higher risk of splashing, such as large-volume transfers, supplement with a chemical-resistant apron.
-
Hand Protection: Given the presumed skin irritation and potential for dermal absorption, double-gloving with nitrile gloves is the recommended minimum.[12] Nitrile provides good resistance to a range of chemicals. If handling the compound in a solvent, consult a glove compatibility chart to ensure the chosen material offers adequate protection against the solvent. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[9]
-
Eye and Face Protection: ANSI Z87-rated safety glasses with side shields are the minimum requirement.[10] However, due to the serious eye irritation hazard, it is strongly recommended to use chemical splash goggles, especially when handling the solid powder or solutions.[10][11] When transferring solutions or performing reactions that could splash, a face shield must be worn in addition to goggles.[10][13]
-
Footwear: Fully enclosed, liquid-resistant shoes are mandatory in the laboratory at all times.[8]
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory. The following workflow is designed to minimize exposure at every stage.
Sources
- 1. 3-bromo-6-chloroimidazo[1,2-a]pyrazine [myskinrecipes.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1243389-43-6|3-Bromo-5-chloroimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. pppmag.com [pppmag.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. wm.edu [wm.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
